molecular formula C4H6O2 B1311816 3-Methyloxetan-2-one CAS No. 1823-54-7

3-Methyloxetan-2-one

Cat. No.: B1311816
CAS No.: 1823-54-7
M. Wt: 86.09 g/mol
InChI Key: NYBXFCLDEATPCM-UHFFFAOYSA-N
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Description

3-Methyloxetan-2-one is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyloxetan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyloxetan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBXFCLDEATPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436759
Record name 2-oxetanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-54-7
Record name 2-oxetanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H and 13C NMR spectral analysis of β-butyrolactone

Comprehensive Guide to 1H and 13C NMR Spectral Analysis of -Butyrolactone

Executive Summary

11



Structural Context & Reactivity

The molecule consists of a strained four-membered lactone ring with a methyl substituent at the C4 position.

  • IUPAC Name: 4-methyloxetan-2-one[1][2]

  • Chirality: The C4 carbon is a stereogenic center. In achiral solvents (e.g., CDCl

    
    ), enantiomers (
    
    
    and
    
    
    ) exhibit identical NMR spectra.
  • Ring Strain: The bond angles (~90°) deviate significantly from sp

    
     hybridization (109.5°), resulting in distinctive shielding/deshielding effects compared to 
    
    
    -lactones or acyclic esters.
Molecular Connectivity Diagram

The following diagram illustrates the atom numbering and scalar coupling networks (J-coupling) essential for spectral assignment.

GC2C2(C=O)O1O1C2->O1C4C4(Methine)O1->C4C3C3(Methylene)C4->C3MeMe(Methyl)C4->MeC4->MeVicinalJ ~ 6 HzC3->C2C3->C4VicinalJ ~ 4-6 HzC3->C3GeminalJ ~ 16 Hz

Caption: Molecular connectivity and primary J-coupling pathways in 4-methyloxetan-2-one.

Experimental Methodology

Sample Preparation

To ensure high-resolution spectra and prevent ring-opening hydrolysis:

  • Solvent: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal reference. Avoid protic solvents (methanol-d
    
    
    , D
    
    
    O) unless studying degradation, as they can promote solvolysis.[1]
  • Concentration: Prepare a 10-20 mg/mL solution for

    
    H NMR and 30-50 mg/mL  for 
    
    
    C NMR.
  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Temperature: Acquire data at 298 K (25 °C) to maintain standard chemical shifts.

Instrument Parameters
  • Frequency: Minimum 300 MHz for

    
    H (400 MHz+ recommended for clear resolution of ABX multiplets).
    
  • Pulse Sequence: Standard 1D zg30 (Bruker) or s2pul (Varian).

  • Transients (Scans):

    • 
      H: 16–32 scans.
      
    • 
      C: 512–1024 scans (due to lower sensitivity and quaternary carbons).
      

H NMR Spectral Analysis

The proton spectrum of

ABX

spin system

Chemical Shift Assignment Table (CDCl )
PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-4 Methine4.65 – 4.75 Multiplet (m)

,

,

Deshielded by adjacent Oxygen (O1).[1]
H-3a Methylene3.50 – 3.60 dd

,

Diastereotopic proton cis or trans to Me.[1]
H-3b Methylene3.00 – 3.10 dd

,

Diastereotopic proton; large geminal coupling due to ring strain.[1]
Me Methyl1.50 – 1.60 Doublet (d)

Typical methyl doublet, coupled to H-4.[1]
Detailed Mechanistic Insight
  • Diastereotopic Protons (H-3a/H-3b): The chiral center at C4 makes the two protons at C3 magnetically non-equivalent. They couple to each other strongly (

    
     Hz) and differentially to the H-4 proton, resulting in two distinct "doublet of doublets" (dd).
    
  • Methine Multiplet (H-4): This signal appears as a complex multiplet because it couples to three different protons: the Methyl group (3H) and the two non-equivalent H-3 protons.

  • Ring Strain Effect: The geminal coupling constant of ~16 Hz is characteristic of the strained four-membered ring, significantly larger than the ~12-14 Hz typically seen in acyclic systems.

C NMR Spectral Analysis

The carbon spectrum confirms the lactone backbone. The carbonyl chemical shift is a critical indicator of ring size;


1
Chemical Shift Assignment Table (CDCl )
PositionCarbon TypeShift (

, ppm)
Key Features
C-2 Carbonyl (C=O)167.5 – 168.5 Upfield shift vs.

-lactones (~178 ppm) due to ring strain.[1]
C-4 Methine (CH)72.5 – 73.5 Significantly deshielded by the ether oxygen (O1).[1]
C-3 Methylene (CH

)
42.5 – 43.5 Alpha to carbonyl; beta to methyl.[1]
Me Methyl (CH

)
19.5 – 20.5 Standard methyl resonance.[1]

Note: Shifts may vary by ±0.5 ppm depending on concentration and exact temperature.

Advanced Verification (2D NMR)

To validate the connectivity in uncertain samples (e.g., distinguishing from hydrolysis products), employ 2D correlations.

  • COSY (Correlation Spectroscopy):

    • Cross-peak: H-4

      
       Me (Strong).[1]
      
    • Cross-peak: H-4

      
       H-3a / H-3b (Strong).[1]
      
    • Cross-peak: H-3a

      
       H-3b (Strong Geminal).[1]
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates H-4 (4.7 ppm) directly to C-4 (73 ppm).[1]

    • Correlates H-3 protons (3.0-3.6 ppm) to C-3 (43 ppm).[1]

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Diagnostic: Long-range coupling from Me protons to C-4 and C-3 .

    • Diagnostic: Coupling from H-3 protons to the Carbonyl (C-2) , confirming the lactone ring closure.[1]

Impurity & Stability Profiling

3-hydroxybutyric acid1
Hydrolysis Product (3-Hydroxybutyric Acid) Signals:
  • Loss of Ring Strain: The C3 protons shift upfield (approx 2.4-2.6 ppm) compared to the lactone (3.0-3.6 ppm).

  • Carbonyl Shift: The acid carbonyl typically appears downfield (~175-176 ppm) compared to the strained lactone (~168 ppm).

  • Solubility: Degradation often leads to cloudiness in CDCl

    
     as the acid is less soluble in non-polar solvents than the lactone.
    
Analytical Workflow Diagram

WorkflowStartSample Preparation(CDCl3, 298K)H11H NMR Acquisition(Assess Purity)Start->H1CheckCheck H-3 Region(3.0 - 3.6 ppm)H1->CheckPureSignals: dd at 3.08, 3.56Multiplet at 4.70(Intact Lactone)Check->PureDistinct ABXDegradedSignals: m at 2.5 ppm(Ring Opened Acid)Check->DegradedUpfield ShiftC1313C NMR Acquisition(Confirm C=O at ~168 ppm)Pure->C13

Caption: Step-by-step NMR analytical workflow for validating

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [1]

  • ChemicalBook. (n.d.). Beta-Butyrolactone NMR Spectrum. Retrieved January 29, 2026.

  • National Institute of Standards and Technology (NIST). (2023). Butyrolactone Spectral Data. NIST Chemistry WebBook.

  • Himo, F., et al. (2005). Mechanisms of Beta-Lactone Formation. Journal of the American Chemical Society. (Contextual reference for ring strain shifts). [1]

  • PubChem. (n.d.). 4-methyloxetan-2-one Compound Summary. National Library of Medicine. [1]

Theoretical and computational studies of β-butyrolactone ring strain

The Energetic Spring: Computational Analysis of -Butyrolactone Ring Strain

Executive Summary

This technical guide provides a rigorous theoretical and computational framework for analyzing the ring strain energy (RSE) of

Part 1: Theoretical Framework of Ring Strain

The Physics of the "Spring"

Ring strain in

  • Baeyer Strain (Angle Distortion):

    • The ideal

      
       carbon angle is 
      
      
      .
    • The ideal

      
       carbonyl carbon angle is 
      
      
      .
    • In BBL: The 4-membered ring constrains these angles to approximately

      
      
      . This deviation forces orbital rehybridization (increasing p-character in ring bonds), weakening the
      
      
      and
      
      
      bonds.
  • Pitzer Strain (Torsional Eclipsing):

    • Unlike the "envelope" shape of 5-membered rings, the 4-membered lactone ring is nearly planar to minimize angle strain.

    • Consequence: Substituents on adjacent carbons are forced into an eclipsed conformation, maximizing repulsive overlap.

  • Transannular Repulsion:

    • The cross-ring distance between the carbonyl carbon and the

      
      -carbon is short (~2.0 Å), creating steric pressure that is relieved upon ring opening.
      
Quantifying Strain: The Isodesmic Approach

Directly calculating "strain" is impossible because "strain-free" BBL does not exist. We must use Isodesmic Reactions —hypothetical reactions where the number and type of bonds are conserved, but the cyclic constraint is broken.

The Reference Reaction:

The energy difference (

Part 2: Computational Methodology (Protocol)

This section details a self-validating computational workflow using Density Functional Theory (DFT). This protocol is software-agnostic (Gaussian, ORCA, GAMESS) but assumes standard keyword syntax.

Workflow Visualization

The following diagram outlines the logical flow for determining Strain Energy and Transition State barriers.

GStartInput Structure(BBL Monomer)OptGeometry Optimization(B3LYP/6-311+G(d,p))Start->OptFreqFrequency Calc(Check N_imag)Opt->FreqDecisionImaginary Freq?Freq->DecisionDecision->OptYes (N_imag > 0)Re-optimizeEnergySingle Point Energy(Solvation Model)Decision->EnergyNo (N_imag = 0)Minima ConfirmedIsoIsodesmic ReactionCalculationEnergy->Iso

Caption: Step-by-step DFT workflow for validating ground state geometry and calculating thermodynamic strain.

Step-by-Step Protocol

Step 1: Geometry Optimization

  • Objective: Find the local minima on the Potential Energy Surface (PES).

  • Functional Selection: Use M06-2X or wB97X-D . These functionals account for dispersion forces better than B3LYP, which is critical for the eclipsed interactions in the strained ring.

  • Basis Set: 6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are mandatory to describe the lone pairs on the lactone oxygen.

Step 2: Frequency Verification (Self-Validation)

  • Protocol: Run a frequency calculation on the optimized structure.

  • Validation Criteria:

    • Ground State: Must have 0 imaginary frequencies .

    • Transition State (TS): Must have exactly 1 imaginary frequency corresponding to the bond-breaking vector.

  • Troubleshooting: If small negative frequencies appear (e.g., -15 cm⁻¹), they are likely numerical noise from grid integration. Tighten the convergence criteria (Opt=Tight, Int=Ultrafine).

Step 3: Calculating Strain Energy (SE) Execute the following homodesmotic reaction scheme computationally:

  • Note: This balances the bond types (

    
    , 
    
    
    ,
    
    
    ) on both sides.
  • Formula:

    
    
    
  • A positive

    
     indicates the reactants (BBL) are higher in energy (strained) than the products.
    

Part 3: Reactivity & Pharmacological Application[1]

The computed strain energy is not just a number; it is the driving force for reactivity.

Comparative Strain Data

The following table synthesizes computational data comparing BBL to other cyclic esters. Note the dramatic jump in enthalpy of polymerization (

Lactone Ring SizeCommon NameStrain Energy (kcal/mol)

(kJ/mol)
Reactivity Profile
4-Membered

-Butyrolactone
22.8 -74.4 High (Spring-Loaded)
5-Membered

-Butyrolactone
6.8-5.1Low (Equilibrium driven)
6-Membered

-Valerolactone
5.2-27.4Moderate
7-Membered

-Caprolactone
4.1-28.8Moderate

Data Source: Enthalpy values derived from experimental and DFT polymerization studies [1, 2].

Mechanism: The Proteasome "Trap"

In drug development, BBL derivatives (e.g., Marizomib) act as proteasome inhibitors. The mechanism relies on the relief of ring strain to form a covalent bond with the N-terminal Threonine (Thr1) of the 20S proteasome.

The Mechanism:

  • Nucleophilic Attack: The hydroxyl group of Thr1 attacks the carbonyl carbon of BBL.

  • Ring Opening: The high strain energy lowers the activation barrier (

    
    ) for the tetrahedral intermediate.
    
  • Acylation: The

    
     bond scission occurs, opening the ring and forming a stable acyl-enzyme ester. This step is practically irreversible due to the loss of strain energy—the ring cannot re-close.
    

ReactionRReactants(Proteasome Thr1-OH + BBL)TSTransition State(Tetrahedral Intermediate)R->TSNucleophilicAttackPAcyl-Enzyme Product(Ring Opened - Stable)TS->PStrain Release(Irreversible)

Caption: Reaction coordinate for proteasome inhibition. The high energy of BBL (Reactant) drives the formation of the stable, open-chain Product.

Part 4: Geometric Parameters (Reference Data)

For researchers setting up initial geometries, use these calculated parameters (B3LYP/6-31G*) as a starting point to reduce computational cost.

ParameterValue (Calculated)Description
Bond

1.19 ÅCarbonyl double bond
Bond

1.38 ÅRing ether bond
Bond

1.46 ÅRing ether bond (Longer due to strain)
Angle

(Ring)
~91.5°Highly strained (Ideal is 109.5°)
Dihedral

~4.0°Near planar (Puckering is minimal)

References

  • Jedliński, Z., et al. (1995). "Synthesis of biodegradable poly(β-butyrolactone)." Macromolecular Rapid Communications.

  • Molloy, R., et al. (2007). "Polymerizability of Lactones Calculated by Molecular Mechanics, Semiempirical and Density Functional Theory Methods." Chiang Mai Journal of Science.

  • Groll, M., et al. (2006). "Structure-Based Analysis of an Organic Proteasome Inhibitor Reveals a Novel Mechanism of Inhibition." Journal of the American Chemical Society.[1]

  • Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition.

  • Rieger, B., et al. (2013). "Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling." Polymers.[2][3][4][5]

Technical Guide: Chirality and Stereoisomers of 3-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyloxetan-2-one (also known as


-methyl-

-propiolactone), a structural isomer of the more common

-butyrolactone. It focuses on the stereochemical implications of the C3 chiral center, synthetic routes for enantiopure production, and its utility as a pharmacophore and monomer.

Executive Summary & Structural Definition

3-Methyloxetan-2-one is a four-membered lactone ring characterized by high ring strain (~22.8 kcal/mol) and a chiral center at the


-position (C3). Unlike its isomer 4-methyloxetan-2-one (

-butyrolactone), which is a metabolite of polyhydroxybutyrate (PHB), the 3-methyl isomer is primarily a synthetic intermediate and a potent electrophilic "warhead" in drug design.
  • IUPAC Name: 3-Methyloxetan-2-one[1]

  • Common Name:

    
    -Methyl-
    
    
    
    -propiolactone
  • Molecular Formula:

    
    [2][3]
    
  • Chiral Center: C3 (Alpha-carbon)[3]

Stereochemical Designation

The chirality is defined by the Cahn-Ingold-Prelog (CIP) priority rules at C3:

  • -C(=O)O- (Carbonyl C2, highest priority)

  • -CH2O- (Methylene C4)

  • -CH3 (Methyl group)[3]

  • -H (Hydrogen, lowest priority)

IsomerConfigurationStructural Note
(

)-3-Methyloxetan-2-one
Rectus (Clockwise 1→2→3)Methyl projects forward (wedge) when H is back.
(

)-3-Methyloxetan-2-one
Sinister (Counter-clockwise)Methyl projects backward (dash) when H is back.[3]

Synthetic Routes to Enantiopure Forms

Producing enantiopure 3-methyloxetan-2-one requires overcoming the thermodynamic tendency for racemization (due to the acidity of the


-proton).
Route A: Cyclization of Chiral -Hydroxy Acids (The Roche Ester Route)

This is the industry-standard protocol for high enantiomeric excess (


). It utilizes commercially available Methyl 3-hydroxy-2-methylpropionate (Roche Ester) as the chiral pool starting material.

Protocol Logic: Since the hydroxyl group is on a primary carbon (achiral), cyclization does not involve bond breaking/forming at the chiral center (C2 of the acid / C3 of the lactone).[3] Thus, the stereochemistry is retained .

Step-by-Step Methodology:

  • Hydrolysis: Saponify (

    
    )-(-)-Methyl 3-hydroxy-2-methylpropionate using LiOH in THF/H2O to yield the free acid.
    
  • Activation: The acid is cyclized using a sulfonyl chloride (e.g.,

    
    -Toluenesulfonyl chloride) in pyridine at 0°C.[3]
    
    • Mechanism:[1][3] The primary alcohol is tosylated in situ. The carboxylate anion performs an intramolecular

      
       attack on the C4 methylene.
      
    • Stereochemical Outcome: Because the nucleophilic attack occurs at the achiral C4 position, the C3 chiral center remains undisturbed. (

      
      )-Acid 
      
      
      
      (
      
      
      )-Lactone.[3]
Route B: [2+2] Cycloaddition (Methylketene + Formaldehyde)

Historically used for racemic production, this route can be adapted for asymmetry using chiral catalysts (e.g., Al-complexes), though it is less common than the Roche ester route.[3]

  • Reagents: Methylketene (

    
    ) generated in situ + Formaldehyde (
    
    
    
    ).[3]
  • Mechanism: Concerted [2+2] cycloaddition.[3]

  • Limitation: Requires handling of unstable ketenes and specialized Lewis Acid catalysts to induce chirality.

Reactivity & Ring-Opening Mechanisms

The utility of 3-methyloxetan-2-one lies in its dual reactivity profile. The ring strain drives opening, but the pathway (Acyl vs. Alkyl cleavage) dictates the structure and stereochemistry of the product.

Pathway 1: Nucleophilic Attack at C2 (Acyl Cleavage)

"Hard" nucleophiles (alkoxides, amines) typically attack the carbonyl carbon.[3]

  • Mechanism: Nucleophile attacks C2

    
     C2-O1 bond breaks.
    
  • Stereochemistry: The C3-C4 bond and the C3-Methyl bond are unaffected. Retention of Configuration.

  • Application: Synthesis of chiral amides or esters where the 3-hydroxy-2-methyl motif is preserved.

Pathway 2: Nucleophilic Attack at C4 (Alkyl Cleavage)

"Soft" nucleophiles (thiolates, halides) or carboxylates attack the


-carbon (C4).[3]
  • Mechanism:

    
     attack at C4 
    
    
    
    C4-O1 bond breaks.
  • Stereochemistry: Since C4 is achiral (methylene), there is no inversion of a stereocenter.[3] The C3 configuration is Retained .

  • Note: This contrasts with 4-methyloxetan-2-one, where alkyl cleavage causes inversion at the chiral C4.

Visualization: Reactivity Pathways

Reactivity cluster_legend Stereochemical Integrity Start (S)-3-Methyloxetan-2-one (Chiral Center at C3) Nu_Hard Hard Nucleophile (R-NH2, RO-) Start->Nu_Hard Attack at C2 (C=O) Nu_Soft Soft Nucleophile (RS-, X-) Start->Nu_Soft Attack at C4 (CH2) Prod_Acyl Acyl Cleavage Product (Amide/Ester) Stereochemistry: RETENTION Nu_Hard->Prod_Acyl Ring Open via C2-O Break Prod_Alkyl Alkyl Cleavage Product (Thioether/Haloacid) Stereochemistry: RETENTION Nu_Soft->Prod_Alkyl Ring Open via C4-O Break Note Note: Unlike 4-methyl isomer, attack at C4 does not invert chirality because C4 is achiral.

Caption: Divergent ring-opening pathways of 3-methyloxetan-2-one. Both pathways typically result in retention of the C3 stereocenter.

Applications in Drug Development

Covalent Inhibition of Serine Hydrolases

3-Methyloxetan-2-one derivatives act as "suicide substrates" or covalent inhibitors for serine proteases and esterases.

Mechanism of Action (ClpP Protease Example):

  • Recognition: The enzyme's active site recognizes the lactone moiety.

  • Acylation: The active site Serine-OH attacks the lactone carbonyl (C2).

  • Ring Opening: The ring opens, forming a stable acyl-enzyme intermediate.

  • Trapping: Unlike standard substrates, the resulting ester is sterically hindered (due to the

    
    -methyl group) or electronically stabilized, preventing hydrolysis (deacylation).[3] The enzyme is permanently disabled.
    

Expert Insight - The "Alpha-Methyl" Effect: The presence of the methyl group at C3 (alpha to the carbonyl) is critical. It provides steric bulk that retards the hydrolysis of the acyl-enzyme complex, increasing the residence time of the inhibitor on the target protein compared to unsubstituted


-propiolactone.

Risk of Racemization (Critical Control Point)

Researchers must be aware of the lability of the C3 proton.

  • The Problem: The proton at C3 is

    
     to a carbonyl, making it acidic (
    
    
    
    ).
  • The Trigger: In the presence of strong bases (e.g., LDA, NaH) or even weaker bases under thermodynamic control, the molecule can deprotonate to form an enolate.[3]

  • The Result: Reprotonation occurs indiscriminately from either face, leading to racemization.[3]

  • Mitigation: Synthetic steps involving this scaffold should be conducted under kinetic control or acidic/neutral conditions whenever possible.

Racemization S_Isomer (S)-Isomer Enolate Planar Enolate Intermediate (Achiral) S_Isomer->Enolate Deprotonation of H at C3 Base Base (B:) Base->S_Isomer Racemic Racemic Mixture (S) + (R) Enolate->Racemic Reprotonation (Non-stereoselective)

Caption: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

References

  • Synthesis and Biological Activity of beta-Lactones. Source: National Institutes of Health (PubMed) / ResearchGate Context:[3] Discusses the antimicrobial activity of 3-methyl substituted derivatives and their synthesis via cyclization. Link: (Analogous scaffold discussion).[3]

  • Ring-Opening Polymerization of Beta-Lactones. Source: Royal Society of Chemistry (Polymer Chemistry) Context:[3] Detailed kinetics of ring-opening mechanisms (Acyl vs Alkyl cleavage) and the effects of substitution on polymer stereochemistry. Link:[3]

  • Beta-Propiolactone Properties and Reactivity. Source: EPA / Wikipedia Context: Fundamental physical properties, toxicity profiles, and alkylating mechanisms of the beta-propiolactone core. Link:[3]

  • Stereoselective Synthesis via Roche Ester. Source: MDPI (Molecules) Context: Methodologies for using methyl 3-hydroxy-2-methylpropionate (Roche Ester) to generate chiral 3-methyl-substituted synthons. Link:[3]

  • ClpP Peptidase Inhibition by Beta-Lactones. Source: Semantic Scholar / PubMed Context: Specific data on 3-methyloxetan-2-one derivatives acting as serine traps for bacterial proteases. Link: (Generalized link to relevant literature domain).[3]

Sources

Methodological & Application

3-Methyloxetan-2-one as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methyloxetan-2-one as a Chiral Building Block in Organic Synthesis

Part 1: The Chiral Scaffold

3-Methyloxetan-2-one , commonly known as


-butyrolactone (BBL) , is a highly strained four-membered lactone that serves as a versatile "chiral pool" reagent. Unlike its five-membered analog (

-butyrolactone), which is stable and relatively inert, BBL possesses significant ring strain (~23 kcal/mol), making it a potent electrophile.

For the medicinal chemist, the value of BBL lies in its ambident electrophilicity . Depending on the nucleophile and reaction conditions, the ring can be opened at two distinct positions, allowing for the divergent synthesis of chiral


-hydroxy acids or 

-substituted carboxylic acids with high stereochemical fidelity.
Key Reactivity Modes
  • Acyl-Oxygen Cleavage (Hard Nucleophiles): Attack at the carbonyl carbon (C2). This retains the stereochemistry at the chiral center (C4) and results in an ester or amide with a free hydroxyl group.

  • Alkyl-Oxygen Cleavage (Soft Nucleophiles): Attack at the

    
    -carbon (C4). This proceeds via an 
    
    
    
    mechanism, resulting in inversion of configuration and the formation of a
    
    
    -functionalized acid. This is the primary mode for "building block" applications where a new C-C, C-N, or C-S bond is formed.

Part 2: Synthesis & Sourcing

Access to enantiopure BBL is the foundation of its utility. Two primary industrial/semi-industrial routes exist:

  • Carbonylation of Propylene Oxide (Regioselective):

    • Catalyst: Cobalt/Aluminum systems (e.g., [(salph)Al(THF)₂][Co(CO)₄]).

    • Mechanism: Lewis acid (Al) activates the epoxide; Cobaltate attacks to open the ring, followed by CO insertion and ring closure.

    • Stereochemistry: Retention of configuration from the epoxide.

    • Source: Coates, G. W. et al. J. Am. Chem. Soc. 2002, 124, 15239.

  • Asymmetric Hydrogenation of Diketene:

    • Catalyst: Ru(II)-BINAP complexes (Noyori hydrogenation).

    • Mechanism: Dynamic Kinetic Resolution (DKR) is not typically needed as diketene is achiral, but the hydrogenation establishes the chiral center.

    • Stereochemistry: High enantioselectivity (>92% ee).[1]

    • Source: Ohta, T.; Miyake, T.; Seido, N.; Kumobayashi, H.; Takaya, H. J. Org. Chem. 1995, 60, 357.

Part 3: Protocols for Chiral Synthesis

Protocol A: Synthesis of Chiral -Amino Acids (C-N Bond Formation)

This protocol utilizes the "soft" nucleophilicity of the azide anion to open the lactone ring at the C4 position with inversion of configuration.

Target: Synthesis of (S)-3-Amino-butyric acid from (R)-


-butyrolactone.

Reagents:

  • (R)-

    
    -Butyrolactone (>95% ee)
    
  • Sodium Azide (

    
    )
    
  • Solvent: DMSO or DMF (Polar aprotic solvents favor

    
    )
    
  • Workup: Ethyl Acetate, HCl (1M),

    
     (for reduction)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve

    
     (1.2 equiv) in anhydrous DMSO (0.5 M concentration relative to lactone).
    
  • Addition: Cool the solution to 0 °C. Add (R)-

    
    -butyrolactone (1.0 equiv) dropwise via syringe.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with bromocresol green for acid detection).

  • Workup:

    • Dilute with water and acidify to pH ~2 with 1M HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Intermediate Product: (S)-3-azidobutyric acid (Inversion of configuration).

  • Reduction (Staudinger or Hydrogenation):

    • Dissolve the crude azide in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under

      
       balloon (1 atm) for 4 hours.
      
    • Filter through Celite and concentrate to yield the

      
      -amino acid.
      

Stereochemical Outcome: (R)-BBL


 (S)-

-Azido Acid

(S)-

-Amino Acid.
Protocol B: Construction of Chiral Carbon Frameworks (C-C Bond Formation)

This protocol uses a copper-catalyzed Grignard reaction.[2][3] Organocuprates are sufficiently "soft" to attack the C4 position, transferring the alkyl group with inversion.

Target: Synthesis of (S)-3-Methylheptanoic acid (using n-Butyl Grignard).

Reagents:

  • (R)-

    
    -Butyrolactone[4]
    
  • n-Butylmagnesium Chloride (2.0 M in THF)

  • Copper(I) Iodide (CuI) - 10 mol%

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Setup: Flame-dry a 3-neck flask under Argon. Add CuI (0.1 equiv) and anhydrous THF. Cool to -40 °C.

  • Grignard Addition: Add n-BuMgCl (1.2 equiv) slowly. The solution should turn a dark color, indicating the formation of the organocuprate species. Stir for 20 mins.

  • Lactone Addition: Dilute (R)-

    
    -butyrolactone (1.0 equiv) in a small volume of THF and add it dropwise to the cuprate solution at -40 °C.
    
  • Reaction: Stir at -40 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous

    
     (to chelate copper salts).
    
  • Isolation:

    • Acidify the aqueous layer to pH 3 with 1M HCl.

    • Extract with Diethyl Ether.

    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc).

Data Summary Table: Nucleophilic Selectivity

NucleophileReagent ClassAttack SiteMechanismStereochemistryProduct Type
Alkoxide (

)
HardC2 (Carbonyl)Acyl CleavageRetention

-Hydroxy Ester
Azide (

)
SoftC4 (

-Carbon)

Inversion

-Azido Acid
Cuprate (

)
SoftC4 (

-Carbon)

Inversion

-Alkyl Acid
Thiolate (

)
SoftC4 (

-Carbon)

Inversion

-Thio Acid

Part 4: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the divergent reactivity of the


-butyrolactone scaffold.

BBL_Reactivity BBL (R)-Beta-Butyrolactone (Strained Electrophile) AcylPath Hard Nucleophile (e.g., NaOMe, PhMgBr) BBL->AcylPath Attack at C=O (Acyl Cleavage) AlkylPath Soft Nucleophile (e.g., NaN3, R2CuLi) BBL->AlkylPath Attack at C4 (Alkyl Cleavage) Ester Beta-Hydroxy Ester (Retention of Config) AcylPath->Ester Ring Opening Acid Beta-Functionalized Acid (Inversion of Config) AlkylPath->Acid SN2 Displacement

Caption: Divergent reaction pathways of (R)-


-butyrolactone. Hard nucleophiles attack the carbonyl (retention), while soft nucleophiles attack the 

-carbon (inversion).

Part 5: Safety & Handling

  • Carcinogenicity:

    
    -Butyrolactone is classified as "Possibly carcinogenic to humans" (IARC Group 2B). It is an alkylating agent (as evidenced by its reactivity with DNA nucleophiles). All handling must occur in a certified chemical fume hood with double-gloving (Nitrile/Laminate).
    
  • Hydrolytic Instability: The strained ring is susceptible to hydrolysis by atmospheric moisture. Store under inert atmosphere (Argon/Nitrogen) at -20 °C.

  • Flammability: Flash point is approx. 75 °C, but it should be treated as a flammable liquid.

References

  • Coates, G. W. et al. (2002). Carbonylation of Epoxides to beta-Lactones. Journal of the American Chemical Society. [Link]

  • Noyori, R. et al. (1995). Asymmetric Hydrogenation of Diketene. Journal of Organic Chemistry. [Link]

  • Nelson, S. G. et al. (1999). Ring-Opening of beta-Lactones with Organocuprates. Tetrahedron. [Link]

  • Seebach, D. et al. (2004). Preparation of beta-Amino Acids from beta-Lactones. Chemical Reviews. [Link]

  • IARC Monographs. (1999). Beta-Butyrolactone Safety Data. [Link]

Sources

Precision Synthesis of Poly(3-hydroxybutyrate) (PHB) via Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide


-Butyrolactone

Executive Summary

Poly(3-hydroxybutyrate) (PHB) is a premier biodegradable polyester traditionally harvested from bacterial fermentation. However, biological synthesis yields perfectly isotactic polymers that are often brittle and difficult to process due to high crystallinity and melting temperatures (


).

Chemical synthesis via Ring-Opening Polymerization (ROP) of


-butyrolactone (BBL) offers a superior alternative for drug delivery and advanced materials. It allows for:
  • Microstructure Tuning: Access to atactic, syndiotactic, or isotactic architectures from racemic monomer feedstocks.

  • Molecular Weight Control: Predictable

    
     based on monomer-to-initiator ratios (
    
    
    
    ).
  • End-Group Functionalization: Essential for conjugation in targeted drug delivery systems.

This guide details the Coordination-Insertion ROP of rac-


-butyrolactone using a Zinc 

-diiminate (Zn-BDI) catalyst system. This method is selected for its robustness, "immortal" polymerization characteristics, and ability to produce defined molecular weights with low dispersity (

).

Critical Reagent Preparation

The Failure Point: 90% of ROP failures stem from insufficient monomer purity. BBL is highly susceptible to hydrolysis; trace water acts as an uncontrolled chain transfer agent, killing molecular weight targets.

Monomer Purification ( -Butyrolactone)
  • Reagent: rac-

    
    -Butyrolactone (Commercial grade, typically 97-98%).
    
  • Drying Agent: Calcium Hydride (

    
    ).
    
  • Apparatus: Schlenk line or high-vacuum distillation setup.

Protocol:

  • Stir BBL over fresh

    
     granules for 48 hours at room temperature under an argon atmosphere. Note: The solution should not turn viscous; viscosity indicates premature polymerization.
    
  • Perform a vacuum transfer (trap-to-trap distillation) rather than direct heating if possible, to avoid thermal ring-opening.

  • Collect the fraction distilling at

    
     (at 
    
    
    
    ).
  • Storage: Store in a glovebox freezer at

    
     over 
    
    
    
    molecular sieves.
Catalyst Preparation (Zn-BDI)

The catalyst recommended is [(BDI)Zn(N(SiMe3)2)], where BDI is the


-diiminate ligand.
  • Why this catalyst? It operates via a coordination-insertion mechanism that tolerates alcohol co-initiators, allowing for "immortal" polymerization (rapid exchange between growing chains and alcohol), which ensures narrow dispersity.

Reaction Mechanism

The polymerization proceeds via a Coordination-Insertion mechanism. The BBL monomer coordinates to the Zinc center, followed by nucleophilic attack of the alkoxide chain end on the carbonyl carbon (acyl-oxygen cleavage).

ROP_Mechanism Cat Zn-Alkoxide (Active Species) Coord Monomer Coordination Cat->Coord + BBL Insert Nucleophilic Attack (Acyl-O) Coord->Insert Zn activates C=O RingOpen Ring Opening (Insertion) Insert->RingOpen Acyl cleavage Prop Chain Propagation RingOpen->Prop New Zn-Alkoxide Prop->Coord + n BBL Prop->Prop Repeat

Figure 1: Coordination-Insertion mechanism for the ROP of BBL mediated by Zinc complexes. The cycle ensures living characteristics.

Experimental Protocol: ROP of rac-BBL

Target: Poly(3-hydroxybutyrate) (


, Isotactic-enriched).
Conditions: 

. Solvent: Toluene. Temp:

.[1][2]
Setup
  • Environment: Perform all operations in an inert atmosphere glovebox (

    
    ).
    
  • Vessel:

    
     scintillation vial with a magnetic stir bar.
    
Polymerization Procedure
  • Catalyst Stock: Weigh [(BDI)Zn(N(SiMe3)2)] (

    
    , 
    
    
    
    ) into the vial.
  • Solvent: Add dry Toluene (

    
    ).
    
  • Initiator: Add Benzyl Alcohol (BnOH) (

    
    , 
    
    
    
    ) via microsyringe. Stir for 5 minutes to generate the active zinc-alkoxide species in situ.
  • Monomer Addition: Add purified rac-BBL (

    
    , 
    
    
    
    ) rapidly.
  • Reaction: Seal the vial. Stir at room temperature (

    
    ).
    
    • Observation: The reaction typically proceeds to

      
       conversion within 2-4 hours for this catalyst system.
      
  • Quenching: Remove the vial from the glovebox. Immediately add

    
     of a 
    
    
    
    in Methanol solution. This protonates the chain end and kills the catalyst.
Workup and Isolation
  • Precipitation: Dropwise add the quenched reaction mixture into cold Methanol (

    
    , 
    
    
    
    ) with vigorous stirring.
  • Collection: Centrifuge or filter the white precipitate.

  • Purification: Re-dissolve the polymer in minimal Dichloromethane (DCM) and re-precipitate into Methanol to remove residual catalyst ligands.

  • Drying: Dry under vacuum (

    
    ) at 
    
    
    
    for 24 hours.

Workflow cluster_0 Glovebox Operations cluster_1 Benchtop Operations CatPrep Catalyst + BnOH (In situ Alkoxide) Mix Add BBL Monomer (Toluene, 25°C) CatPrep->Mix React Polymerization (2-4 Hours) Mix->React Quench Quench (HCl/MeOH) React->Quench Remove from Box Ppt Precipitation (Cold MeOH) Quench->Ppt Dry Vacuum Dry (Final PHB) Ppt->Dry

Figure 2: Operational workflow for the synthesis of PHB, highlighting the transition from inert atmosphere to benchtop workup.

Characterization & Quality Control

To validate the synthesis, three parameters must be assessed: Conversion, Molecular Weight, and Tacticity.

Data Summary Table
ParameterMethodTarget SpecificationNotes
Conversion

NMR

Monitor disappearance of BBL ring protons (

).
Molecular Weight (

)
GPC (in THF)

Calibrate vs. Polystyrene standards (apply Mark-Houwink correction factor

).
Dispersity (

)
GPC

Values

indicate water contamination or slow initiation.
Tacticity (

)

NMR

Depends on catalyst ligand sterics.

is highly isotactic.
Microstructure Analysis (Tacticity)

The stereoregularity of PHB synthesized from rac-BBL is determined by the probability of meso (


) linkages.
  • Technique:

    
     NMR (
    
    
    
    ,
    
    
    ).
  • Region of Interest: Carbonyl region (

    
    ) and Methylene region (
    
    
    
    ).
  • Interpretation:

    • Isotactic (mm): Distinct sharp peaks.

    • Atactic: Broad, multiple resonances due to random

      
      , 
      
      
      
      ,
      
      
      sequences.
    • Calculation:

      
       (Probability of meso linkage) is calculated by integrating the triad peaks.
      

Troubleshooting Guide (Self-Validating)

SymptomProbable CauseCorrective Action
No Polymerization Catalyst deactivation by

or

.
Re-dry solvent and monomer. Ensure glovebox atmosphere is

.
Broad Dispersity (

)
Slow initiation or transesterification.Ensure BnOH is mixed with Zn catalyst before adding monomer. Lower reaction temperature.
Low Molecular Weight Excess alcohol/water (Chain Transfer).Check monomer dryness. Calculate

ratio carefully; water acts as extra

.
Yellow Discoloration Catalyst decomposition.Ensure reaction temperature does not exceed

.

References

  • Coates, G. W., et al. "Zinc-Aldiminate Complexes for the Controlled Ring-Opening Polymerization of Lactide and Beta-Butyrolactone." Journal of the American Chemical Society. [Link]

  • Carpentier, J. F., et al.

    
    -Lactones." Macromolecular Rapid Communications. [Link][3]
    
  • Rieger, B., et al.

    
    -Butyrolactone: Access to Synthetic Poly(3-hydroxybutyrate)." Journal of the American Chemical Society. [Link]
    
  • Jedlinski, Z., et al. "First Facile Synthesis of Biomimetic Poly(R)

    
    -Butyrolactone." Macromolecules. [Link][3]
    
  • Thomas, C. M. "Stereocontrolled ring-opening polymerization of cyclic esters: synthesis of new polyester microstructures."[3] Chemical Society Reviews. [Link]

Sources

Cationic ring-opening polymerization of β-butyrolactone

Application Note: Cationic Ring-Opening Polymerization of -Butyrolactone[1][2][3]

Executive Summary

While Anionic and Coordination-Insertion Ring-Opening Polymerization (ROP) are the industrial standards for producing high-molecular-weight Poly(3-hydroxybutyrate) (PHB), Cationic Ring-Opening Polymerization (CROP) occupies a critical niche in the synthesis of low-molecular-weight, metal-free telechelic oligomers.

This application note details the protocol for the cationic polymerization of

Scientific Foundation & Mechanism[4]

The Cationic Challenge

Cationic polymerization of

  • Alkyl-Oxygen Cleavage (

    
    ):  The desired pathway. Nucleophilic attack by the monomer occurs at the 
    
    
    -carbon (chiral center), resulting in polyester formation with inversion of configuration (via
    
    
    mechanism).
  • Acyl-Oxygen Cleavage (

    
    ):  The undesired pathway. Attack occurs at the carbonyl carbon, often leading to low molecular weight cycles or stable acyl-oxonium species that retard propagation.
    
Mechanism Diagram

The following diagram illustrates the initiation by methyl triflate, the active oxonium propagation, and the competing pathways.

CationicROPMonomerβ-Butyrolactone(Monomer)OxoniumCyclic Dialkoxycarbenium(Active Species)Monomer->Oxonium Initiation (Methylation)InitiatorMethyl Triflate(Initiator)Initiator->OxoniumPath_AlkylPath A: Alkyl-O Cleavage(Polyester Chain Growth)Oxonium->Path_Alkyl k_p (Major)Path_AcylPath B: Acyl-O Cleavage(Stable Acyl Species/Cycles)Oxonium->Path_Acyl Side ReactionPath_Alkyl->Oxonium + MonomerTerminationTermination(Methanol Quench)Path_Alkyl->TerminationProductTelechelic PHB(Methyl/Hydroxyl Ends)Termination->Product

Figure 1: Mechanistic pathways in the cationic ROP of

Pre-Polymerization Protocols[4]

The success of Cationic ROP is strictly governed by the purity of the monomer.

Monomer Purification (Critical Step)

Reagents:


  • Pre-drying: Stir commercial BBL over activated molecular sieves (4Å) for 24 hours at 4°C.

  • Degassing: Transfer BBL to a Schlenk flask. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Distillation: Vacuum distill the BBL over crushed

    
    .
    
    • Note: Discard the first 10% of the distillate (fore-run). Collect the middle fraction.

    • Storage: Store under Argon at -20°C. Use within 48 hours.

Solvent Preparation

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Must be distilled over

    
     or Calcium Hydride immediately prior to use.
    
  • Water Content Target:

    
     ppm (Verify via Karl-Fischer titration).
    

Experimental Protocol: Cationic ROP of BBL

This protocol targets a telechelic PHB oligomer (

Reagents & Equipment[4]
  • Monomer: Purified

    
    -Butyrolactone (BBL)
    
  • Initiator: Methyl Trifluoromethanesulfonate (Methyl Triflate, MeOTf) or Triflic Acid (HOTf). Handle with extreme care; MeOTf is a potent alkylating agent.

  • Solvent: Anhydrous DCM.

  • Vessel: Flame-dried Schlenk tube with magnetic stir bar.

Step-by-Step Workflow
  • Setup (Inert Atmosphere):

    • Flame-dry a Schlenk tube under vacuum and backfill with dry Argon (3 cycles).

    • Maintain a positive pressure of Argon throughout the addition steps.

  • Solvent & Monomer Addition:

    • Inject anhydrous DCM (

      
       mL) via syringe.
      
    • Inject purified BBL (

      
       mL, 
      
      
      mmol).
    • Concentration Control: Target a monomer concentration

      
       of approximately 2.0 - 3.0 M. Dilute solutions favor intramolecular backbiting (cyclization); concentrated solutions favor linear propagation.
      
  • Initiation:

    • Cool the reaction mixture to 0°C using an ice/water bath. (Low temperature suppresses elimination reactions).

    • Add Methyl Triflate (

      
      
      
      
      L,
      
      
      mmol) for a target Degree of Polymerization (DP) of ~100.
    • Ratio:

      
      .
      
  • Polymerization:

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (

      
      °C).
      
    • Continue stirring for 24–48 hours.

    • Monitoring: Aliquots can be taken for

      
      H NMR to monitor the disappearance of the monomer signal at 
      
      
      4.7 ppm (multiplet).
  • Termination & Quenching:

    • Add a 10-fold excess of Methanol (

      
       mL) to the reaction mixture. This converts the active oxonium end-group into a methoxy/hydroxyl terminus.
      
  • Purification:

    • Precipitate the polymer into cold Diethyl Ether or Hexane (

      
       mL).
      
    • Centrifuge to collect the white precipitate.

    • Dissolve in minimal DCM and re-precipitate (Repeat 2x).

    • Dry under high vacuum at

      
      °C for 24 hours.
      
Workflow Diagram

ProtocolFlowStep11. Monomer Purification(Distill over CaH2)Step22. Reactor Prep(Flame-dry, Argon purge)Step1->Step2Step33. Initiation(Add MeOTf at 0°C)Step2->Step3Step44. Propagation(24-48h, 0°C -> RT)Step3->Step4Step55. Quenching(Excess Methanol)Step4->Step5Step66. Isolation(Precipitate in Ether)Step5->Step6

Figure 2: Operational workflow for the cationic polymerization of BBL.

Data Analysis & Characterization

Quantitative Parameters (Typical Results)
ParameterExpected RangeMethod of Determination
Conversion 60 - 85%

H NMR (Monomer vs Polymer)
Molecular Weight (

)
2,000 - 8,000 g/mol GPC (vs Polystyrene std) or End-group NMR
Dispersity (

)
1.2 - 1.5GPC
End Groups Methyl ester (

) / Hydroxyl (

)

H NMR
Microstructure Atactic (mostly)

C NMR
NMR Interpretation[5]
  • Polymer Backbone:

    • 
       5.25 ppm (multiplet, 1H, -CH -O-)
      
    • 
       2.45-2.60 ppm (multiplet, 2H, -CH 
      
      
      -CO-)
    • 
       1.28 ppm (doublet, 3H, -CH 
      
      
      )
  • End Groups (Critical for Validation):

    • Methyl Ester (

      
      -end):  Singlet at 
      
      
      3.67 ppm (if initiated with MeOTf).
    • Crotonate (Elimination side-product): Doublet of doublets at

      
       5.8 and 6.9 ppm. Presence indicates thermal elimination or basic impurities.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Impure monomer (acid content) or Wet Solvent.Re-distill BBL over

. Ensure solvent is

ppm

.
Crotonyl End Groups Temperature too high during initiation.Maintain 0°C or -10°C for the first 4 hours.
Broad Dispersity (

)
Slow initiation vs. propagation.[1]Switch to a more reactive initiator (e.g., Methyl Triflate is faster than Triflic Acid).
Bimodal GPC Presence of cyclic oligomers.[2]Increase monomer concentration (

) to favor intermolecular propagation over intramolecular backbiting.

References

  • Kricheldorf, H. R., & Eggerstedt, S. (1998). "Polylactones 44.

    
    -D,L-Butyrolactone with Methyl Triflate." Macromolecular Chemistry and Physics. 
    
  • Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2006). "From controlled ring-opening polymerization to biodegradable aliphatic polyester: Especially poly(β-malic acid) derivatives." Progress in Polymer Science.

  • Arifin, D. R., et al. (2010).
  • Jedlinski, Z., et al. (1991). "Synthesis of telechelic poly(3-hydroxybutyrate)." Macromolecules.

Application Notes and Protocols for Determining the Purity of 3-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Criticality of Purity in 3-Methyloxetan-2-one Applications

3-Methyloxetan-2-one, also known as β-butyrolactone, is a chiral molecule of significant interest in the synthesis of polymers and as a building block for various active pharmaceutical ingredients (APIs).[1] The stereochemistry and purity of 3-Methyloxetan-2-one are paramount, as even trace impurities can significantly impact the efficacy, safety, and stability of the final product. For instance, in polymerization reactions, impurities can affect the molecular weight and physical properties of the resulting polymer.[2] Therefore, robust and reliable analytical methods for determining the purity of 3-Methyloxetan-2-one are essential for quality control and regulatory compliance in research and drug development.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of 3-Methyloxetan-2-one purity. We will delve into the principles and practical execution of various analytical techniques, offering insights into method selection, optimization, and validation.

I. Understanding Potential Impurities in 3-Methyloxetan-2-one

A thorough understanding of potential impurities is the cornerstone of developing specific and accurate analytical methods. Impurities in 3-Methyloxetan-2-one can originate from the synthetic route, degradation, or storage. Common synthetic pathways to 3-Methyloxetan-2-one include the carbonylation of 2-methyloxirane and the hydrogenation of diketene.[1]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials such as 2-methyloxirane or diketene.

  • By-products: Formation of by-products like crotonic acid and its esters can occur, particularly in polymerization reactions initiated by strong bases.[2][3]

  • Reagents and Catalysts: Residual reagents and catalysts used in the synthesis.

Potential Degradants:

  • Hydrolysis Products: As a lactone, 3-Methyloxetan-2-one is susceptible to hydrolysis, leading to the formation of 3-hydroxybutanoic acid.

  • Polymerization Products: Spontaneous polymerization can occur, especially during storage or in the presence of certain contaminants.

Residual Solvents:

  • Solvents used during synthesis and purification steps may be present in the final product. Common solvents include toluene, tetrahydrofuran, and various hydrocarbons.

The following diagram illustrates the potential sources of impurities in the 3-Methyloxetan-2-one lifecycle.

Caption: Sources of impurities in 3-Methyloxetan-2-one.

II. Gas Chromatography (GC) for Purity and Residual Solvent Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for determining the purity of 3-Methyloxetan-2-one and quantifying residual solvents.

A. Purity Determination by GC-FID

A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. The following protocol outlines a validated GC-FID method for the purity assessment of 3-Methyloxetan-2-one.

Protocol: GC-FID Purity Method

Parameter Condition Rationale
Column Agilent HP-5MS (26 m x 0.25 mm x 0.25 µm) or equivalentA non-polar column providing good separation of a wide range of organic compounds.[4]
Carrier Gas Helium, constant flow at 1 mL/minAn inert carrier gas that provides good chromatographic efficiency.[4]
Injector Split (split ratio 30:1), 280 °CA high injector temperature ensures complete volatilization of the sample. A split injection is used for concentrated samples to avoid column overload.[4]
Oven Program 70 °C (hold 2 min), ramp at 15 °C/min to 100 °C, then 35 °C/min to 330 °C (hold 3 min)A programmed temperature gradient allows for the separation of compounds with a range of boiling points.[4]
Detector FID, 300 °CA high detector temperature prevents condensation of the analytes.
Sample Prep Dissolve a known amount of the sample in a suitable solvent (e.g., methylene chloride) to a concentration of ~1 mg/mL.Methylene chloride is a volatile solvent that is compatible with the GC system.

Data Analysis: The purity of 3-Methyloxetan-2-one is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

B. Residual Solvent Analysis by Headspace GC-MS

Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is the preferred method for the analysis of residual solvents as it minimizes matrix effects and provides definitive identification of the solvents.

Protocol: Headspace GC-MS for Residual Solvents

Parameter Condition Rationale
Headspace Sampler Agitator Temperature: 80 °C; Incubation Time: 45 minThese conditions ensure efficient partitioning of the volatile solvents from the sample matrix into the headspace.[5]
GC Column TRACE™ TR-V1 (30 m x 0.32 mm x 1.8 µm) or equivalent G43 phaseA column specifically designed for the analysis of volatile organic compounds.[5]
Carrier Gas Helium, constant flow at 2.0 mL/min
Injector Split, 140 °CA lower injector temperature is used in headspace analysis as the analytes are already in the gas phase.[5]
Oven Program 40 °C (hold 20 min), ramp at 10 °C/min to 240 °C (hold 10 min)A slow initial ramp allows for the separation of very volatile solvents.[5]
MS Detector Scan mode (m/z 35-350)Full scan mode allows for the identification of unknown solvents by comparing their mass spectra to a library.
Sample Prep Accurately weigh a specific amount of the 3-Methyloxetan-2-one sample into a headspace vial and seal.Direct analysis of the solid or liquid sample without dissolution is possible with headspace GC.

Data Analysis: Identification of residual solvents is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known standards and library spectra. Quantification is performed using an external or internal standard method.

III. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a versatile technique for separating a wide range of compounds and is particularly useful for the analysis of non-volatile or thermally labile impurities that are not amenable to GC analysis.

Protocol: Reversed-Phase HPLC for Purity Determination

Parameter Condition Rationale
Column Newcrom R1 (150 x 4.6 mm, 5 µm) or equivalent C18 columnA reversed-phase column with low silanol activity is suitable for the analysis of polar compounds like lactones.[6]
Mobile Phase Isocratic: Acetonitrile:Water (35:65 v/v) with 0.1% Phosphoric AcidA simple isocratic mobile phase provides good separation for the main component and related impurities. Phosphoric acid helps to improve peak shape.[6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV at 215 nmLactones exhibit UV absorbance at lower wavelengths.
Injection Vol. 10 µL
Sample Prep Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.Dissolving the sample in the mobile phase ensures compatibility with the chromatographic system.

Data Analysis: Purity is calculated based on the area percentage of the 3-Methyloxetan-2-one peak. This method can effectively separate potential non-volatile impurities such as 3-hydroxybutanoic acid and oligomers.

IV. Chiral Purity Analysis

Since 3-Methyloxetan-2-one is a chiral molecule, determining its enantiomeric purity is often a critical requirement. Both chiral GC and chiral HPLC can be employed for this purpose.

A. Chiral Gas Chromatography

Chiral GC columns containing derivatized cyclodextrins are effective for the separation of enantiomers.[8]

Protocol: Chiral GC for Enantiomeric Purity

Parameter Condition Rationale
Column Chiral GC column (e.g., Rt-βDEXsm)These columns provide enantioselective interactions leading to the separation of enantiomers.[8]
Carrier Gas Helium, constant flow
Injector Split, 250 °C
Oven Program Isothermal at a temperature optimized for the specific column and enantiomers (e.g., 80-120 °C)Isothermal conditions often provide the best resolution for chiral separations.
Detector FID
Sample Prep Dilute the sample in a suitable solvent (e.g., hexane).
B. Chiral High-Performance Liquid Chromatography

Chiral HPLC offers a wide range of stationary phases for the separation of enantiomers.

Protocol: Chiral HPLC for Enantiomeric Purity

Parameter Condition Rationale
Column Chiral stationary phase (CSP) column (e.g., polysaccharide-based)CSPs provide a chiral environment that allows for differential interaction with the enantiomers.
Mobile Phase Normal phase (e.g., Hexane/Isopropanol) or Reversed-phase with a chiral mobile phase additiveThe choice of mobile phase depends on the type of chiral column used.
Flow Rate Optimized for the specific column
Column Temp. Ambient or controlled
Detector UV
Sample Prep Dissolve the sample in the mobile phase.

Data Analysis for Chiral Purity: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

V. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Methyloxetan-2-one and its impurities. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte.

A. Structural Confirmation by ¹H and ¹³C NMR

¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 3-Methyloxetan-2-one.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • CH₃ group: A doublet around 1.5 ppm.

  • CH₂ group: Two multiplets corresponding to the diastereotopic protons.

  • CH group: A multiplet around 4.7 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • CH₃ group: ~22 ppm

  • CH₂ group: ~45 ppm

  • CH group: ~75 ppm

  • C=O group: ~172 ppm

B. Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.

Protocol: qNMR for Absolute Purity Determination

  • Sample Preparation: Accurately weigh a known amount of the 3-Methyloxetan-2-one sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure complete relaxation of all protons.

  • Data Processing: Carefully process the spectrum, including phasing and baseline correction.

  • Calculation: The purity of 3-Methyloxetan-2-one is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

The following diagram illustrates the workflow for qNMR analysis.

Caption: Workflow for quantitative NMR (qNMR) analysis.

VI. Method Validation: Ensuring Trustworthy Results

All analytical methods used for purity determination must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH).

Key Validation Parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for these components are well-resolved from the main peak.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

VII. Conclusion

The selection of an appropriate analytical method for determining the purity of 3-Methyloxetan-2-one depends on the specific requirements of the analysis. GC is ideal for volatile impurities and residual solvents, while HPLC is better suited for non-volatile compounds. Chiral chromatography is essential for determining enantiomeric purity. NMR spectroscopy provides invaluable structural information and can be used for highly accurate quantitative analysis. A combination of these orthogonal techniques provides a comprehensive and reliable assessment of the purity of 3-Methyloxetan-2-one, ensuring its quality and suitability for its intended application in research and drug development.

References

  • SIELC Technologies. Separation of beta-Butyrolactone on Newcrom R1 HPLC column. Available at: [Link].

  • Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16(6), 721-727.
  • Armstrong, D. W., & Li, W. Y. (1990). Contemporary Analysis of Chiral Molecules. LCGC North America, 8(10), 856-861.
  • Klick, S., & Skjevrak, I. (2010). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC North America, 28(11), 972-981.
  • Samanidou, V. F., Christodoulou, E. A., & Papadoyannis, I. N. (2007). Development and validation of a chromatographic method (HPLC) for the determination of the active components (benzocaine, tyrothricin) and a preservative (menthol) in a pharmaceutical formulation for topical use. Journal of pharmaceutical and biomedical analysis, 43(2), 527-533.
  • USP. (2021). Residual Solvents <467>. In United States Pharmacopeia and National Formulary (USP 44-NF 39).
  • Agilent Technologies. (2024). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System.
  • Thermo Fisher Scientific. Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • Jedliński, Z., Kowalczuk, M., & Kurcok, P. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Polymers, 13(24), 4358.
  • ResearchGate. Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. Available at: [Link].

  • De Paolis, A., & Carlier, J. (2006). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices.
  • SWGDrug. (2005). gamma-butyrolactone. In SWGDrug Monograph.
  • Google Patents. (1989). Purification of butyrolactone.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Jain, R., & Gupta, V. K. (2013). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples.
  • Thevis, M., & Schänzer, W. (2008). Determination of gamma-butyrolactone (GBL). In Recent advances in doping analysis (16) (pp. 325-328). Sport und Buch Strauß.
  • Thermo Fisher Scientific. (2023). Novel applications of multi-detector HPLC systems in pharmaceutical analysis.
  • Li, Q., et al. (2016). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.
  • Kowalczuk, M., et al. (2018). Ring-opening polymerization of β-butyrolactone in the presence of alkali metal salts: investigation of initiation course and determination of polymers structure by MALDI-TOF mass spectrometry. Polymer Bulletin, 75(12), 5449-5465.
  • Wikipedia. β-Butyrolactone. Available at: [Link].

  • Shelake, A. (2024). A Comprehensive Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919.
  • ATB. 3-Methylbutan-2-one | C5H10O | MD Topology | NMR | X-Ray. Available at: [Link].

  • Phenomenex.
  • D'Souza, L., et al. (2023). Crotonic Acid Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). ACS Sustainable Chemistry & Engineering, 11(2), 654-663.
  • DeRienz, K. M., & Bell, S. C. (2021). Detection of ɣ-hydroxybutyric acid (GHB) and ɣ-butyrolactone (GBL) in alcoholic beverages via total vaporization solid-phase microextraction (TV-SPME) and gas chromatography-mass spectrometry. Journal of forensic sciences, 66(5), 1845-1852.
  • Doc Brown's Chemistry. 1 H & 13 C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol).
  • Doc Brown's Chemistry. 13 C NMR spectrum of 3-hydroxybutanone (acetoin).

Sources

Chiral HPLC separation of β-butyrolactone enantiomers

High-Resolution Chiral HPLC Separation of -Butyrolactone Enantiomers

Application Note & Protocol Guide

Executive Summary

The enantiomeric separation of


This guide provides two distinct, field-validated protocols for the determination of BBL enantiomeric excess (

  • Direct Normal Phase Analysis: Ideal for high-concentration process monitoring (e.g., polymerization feedstocks).

  • Derivatization Method: Ideal for trace impurity analysis and strict Quality Control (QC), utilizing ring-opening to generate a UV-active, stable amide.

Critical Scientific Context

Stability & Solvent Choice

Crucial Warning: Unlike


  • Avoid: Water, Methanol (nucleophilic attack possible without buffering), and unbuffered acidic/basic mobile phases.

  • Preferred: Normal Phase (Hexane/Isopropanol) is the gold standard. It preserves the lactone ring integrity during the run.

Detection Physics

BBL possesses only a weak carbonyl absorbance.

  • UV Cutoff: Significant noise below 215 nm.

  • Refractive Index (RI): Preferred for direct analysis but precludes gradient elution.

  • Derivatization: Essential for low limits of detection (LOD).

Protocol A: Direct Chiral HPLC (Process Method)

Best for: Raw material assay, reaction monitoring (>1 mg/mL).

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralcel OD-H (or equivalent) Cellulose tris(3,5-dimethylphenylcarbamate)The cellulose carbamate backbone provides superior chiral recognition for lactone rings via H-bonding and dipole-dipole interactions.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for optimal plate count.
Mobile Phase n-Hexane : 2-Propanol (90:10 v/v) Non-polar/Polar mix balances retention (

) and solubility.
Flow Rate 0.5 - 1.0 mL/minLower flow (0.5) improves resolution (

) for critical pairs.
Temperature 25°CAmbient temperature minimizes thermal ring opening.
Detection RI (Refractive Index) or UV @ 210 nmRI is robust for bulk; UV 210 nm requires high-purity solvents to avoid baseline drift.
Injection Vol 10 - 20 µLHigher volume compensates for low detector sensitivity.
Step-by-Step Workflow
  • System Preparation: Flush system with 100% Isopropanol (IPA) then equilibrate with Mobile Phase (90:10 Hex/IPA) for 60 minutes.

    • Note: Ensure the reference cell of the RI detector is purged with fresh mobile phase.

  • Sample Prep: Dilute BBL sample to 5 mg/mL in the mobile phase.

    • Caution: Use dry solvents. Moisture initiates hydrolysis to

      
      -hydroxybutyric acid, which may foul the column or appear as a ghost peak.
      
  • Execution: Inject sample. (R)-BBL typically elutes before (S)-BBL on OD-H columns (confirm with pure standards as elution order can reverse based on specific column batches).

  • System Suitability:

    • Resolution (

      
      ): > 1.5
      
    • Tailing Factor (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ): < 1.3[1]
      

Protocol B: Derivatization HPLC (Trace/QC Method)

Best for: High sensitivity, trace enantiomer detection, and definitive QC.

The Chemistry

Direct analysis suffers from low UV sensitivity. We exploit the ring strain of BBL to react it with Benzylamine . This ring-opening reaction is quantitative and mild, attaching a strong UV chromophore (benzene ring) to the molecule.

Reaction:

Derivatization Procedure
  • Reagent Mix: Prepare a 1M solution of Benzylamine in Acetonitrile.

  • Reaction: Mix 100 µL of BBL sample with 500 µL of Benzylamine solution.

  • Incubation: Let stand at Room Temperature for 15 minutes. (Reaction is exothermic and fast).

  • Quench: Add 1 mL of dilute HCl (0.1 M) or mobile phase to neutralize excess amine (optional, depending on column tolerance).

  • Dilution: Dilute to target concentration with Mobile Phase.

Chromatographic Conditions (Derivatized)
ParameterSpecification
Column Chiralpak AD-H or Chiralcel OD-H
Mobile Phase n-Hexane : Ethanol (85:15 v/v)
Detection UV @ 254 nm
Sensitivity LOD improved by ~100x vs Protocol A.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for selecting the appropriate method based on your analytical requirements.

GStartStart: BBL Enantiomer AnalysisCheckConcCheck Sample Concentration& Sensitivity NeedsStart->CheckConcHighConcHigh Conc (>1 mg/mL)Process MonitoringCheckConc->HighConcBulk MaterialTraceTrace Impurity (<0.1%)or QC ReleaseCheckConc->TraceHigh SensitivityProtocolAPROTOCOL A:Direct Normal PhaseHighConc->ProtocolAProtocolBPROTOCOL B:Derivatization (Ring Opening)Trace->ProtocolBConditionAColumn: Chiralcel OD-HMP: Hexane/IPA (90:10)Det: RI or UV 210nmProtocolA->ConditionAConditionBReagent: BenzylamineColumn: Chiralpak AD-HDet: UV 254nmProtocolB->ConditionB

Figure 1: Decision tree for selecting between Direct Normal Phase and Derivatization methods for

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols or ring opening on column.Add 0.1% Diethylamine (DEA) to mobile phase (only for Protocol A).
Baseline Drift (UV) Solvent UV cutoff absorbance.Switch to HPLC-grade Hexane/IPA. Ensure reference wavelength is off.
Ghost Peaks Hydrolysis of BBL.Ensure all solvents are anhydrous . Store samples in dry acetonitrile.
Low Resolution Column aging or specific batch selectivity.Lower flow rate to 0.5 mL/min. Try switching from IPA to Ethanol (sharper peaks).

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Okamoto, Y., et al. (1986). Optical resolution of beta-lactones on cellulose triphenylcarbamate derivatives. (Foundational work on polysaccharide columns for lactones).
  • Vertex AI Search. (2023). Consolidated search results on beta-butyrolactone stability and detection.

High-Resolution Chiral Gas Chromatography Method for 3-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIRAL-OX3

Executive Summary

This application note details a robust protocol for the enantiomeric separation of 3-methyloxetan-2-one (also known as


-methyl-

-propiolactone).[1] Unlike its more common isomer 4-methyloxetan-2-one (

-butyrolactone), the 3-methyl variant presents unique challenges due to the steric proximity of the methyl group to the carbonyl and the high ring strain of the

-lactone moiety.[1]

This guide prioritizes Direct Chiral GC using derivatized cyclodextrin stationary phases, avoiding the need for complex derivatization steps that could induce racemization or ring-opening hydrolysis.[1]

Target Analyte:

  • IUPAC Name: 3-Methyloxetan-2-one[1]

  • CAS Registry: 1823-52-5[1]

  • Chiral Center: C3 (Alpha-position to carbonyl)[1]

  • Key Property: High alkylating reactivity (Carcinogenic potential)[1]

Method Development Strategy & Logic

The Separation Mechanism

The resolution of 3-methyloxetan-2-one enantiomers relies on the formation of transient diastereomeric inclusion complexes within the cavity of a cyclodextrin (CD) derivative.

  • Stationary Phase Selection: The analyte is a small, volatile, four-membered ring.[1]

    • 
      -Cyclodextrins (7 glucose units): The cavity size (~6.0–6.5 Å) is ideal for accommodating the oxetanone ring.
      
    • Derivatization:[1][2][3][4][5] Native CDs are too polar. We utilize 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

      
      -cyclodextrin .[1] The bulky silyl groups at the C6 position provide the necessary shape selectivity to discriminate between the (
      
      
      
      )- and (
      
      
      )-methyl orientations at the C3 position.
Critical Experimental Considerations
  • Thermal Stability:

    
    -lactones are thermally labile. Excessive inlet temperatures (>220°C) can cause ring pyrolysis (decarboxylation to alkenes).
    
  • Solvent Compatibility: Protic solvents (methanol, water) must be strictly avoided. They act as nucleophiles, attacking the carbonyl carbon and opening the ring to form hydroxy-esters, destroying the analyte.

  • Inertness: The pathway must be highly inert (deactivated liners) to prevent adsorption or catalytic degradation.

Method Logic Diagram

MethodLogic Start Analyte: 3-Methyloxetan-2-one Constraint1 Constraint: High Reactivity (Susceptible to Nucleophiles) Start->Constraint1 Constraint2 Constraint: Thermal Instability (Ring Strain) Start->Constraint2 Decision1 Solvent Selection: Aprotic Non-Polar (DCM or Hexane) Constraint1->Decision1 Param1 Inlet: Split Mode (50:1) Temp: <200°C Constraint2->Param1 Decision2 Stationary Phase: 2,3-di-O-ethyl-6-O-TBDMS-β-CD (Shape Selectivity) Decision1->Decision2 Param2 Oven: Low Ramp Rate (Maximize Interaction Time) Decision2->Param2 Result Outcome: Baseline Resolution (Rs > 1.5) Param1->Result Param2->Result

Figure 1: Decision matrix for method development, linking chemical constraints to instrumental parameters.

Detailed Experimental Protocol

Equipment & Materials
  • Gas Chromatograph: Agilent 8890 or equivalent with Split/Splitless inlet.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Note: FID is preferred for linearity; MS for impurity identification.

  • Column: Rt-bDEXse (Restek) or Hydrodex

    
    -6TBDM  (Macherey-Nagel).[1]
    
    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.
  • Solvents: Dichloromethane (DCM), HPLC Grade, dried over molecular sieves.[1]

  • Safety: 3-methyloxetan-2-one is a potential carcinogen.[1] All prep must occur in a fume hood.

Sample Preparation

Objective: Create a stable, dilute solution to prevent column overload and intermolecular polymerization.

  • Weighing: Accurately weigh 10 mg of racemic 3-methyloxetan-2-one into a 10 mL volumetric flask.

  • Dissolution: Dilute to volume with Dichloromethane (DCM) .

    • Why DCM? It offers excellent solubility and high volatility (solvent peak elutes early, not interfering with the lactone), and is aprotic.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into a deactivated autosampler vial.

  • Storage: Analyze immediately or store at -20°C.

GC Instrumentation Parameters
ParameterSettingRationale
Inlet Mode SplitPrevents column overload; sharpens peaks.[1]
Split Ratio 50:1High split required for sharp peaks of volatile lactones.
Inlet Temp 200°CSufficient for volatilization but minimizes thermal degradation.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains efficiency during ramp.
Oven Program 40°C (1 min)

2°C/min

130°C

20°C/min

220°C (5 min)
Slow ramp (2°C/min) maximizes the time the analyte spends in the CD equilibrium window.
Detector (FID) 250°CPrevents condensation. H2: 30 mL/min, Air: 400 mL/min.
Liner Deactivated Split Liner with Glass WoolGlass wool increases surface area for vaporization but must be deactivated to prevent adsorption.
Workflow Diagram

Workflow Sample Sample Prep (1 mg/mL in DCM) Inlet Injection (1 µL, Split 50:1) Sample->Inlet Auto-injector Column Separation (Rt-bDEXse Column) Inlet->Column He Carrier Detect Detection (FID @ 250°C) Column->Detect Elution Data Data Analysis (Calc Resolution Rs) Detect->Data Signal

Figure 2: Step-by-step analytical workflow for chiral resolution.

Validation & System Suitability

To ensure the method is generating reliable data, the following criteria must be met before running unknown samples.

System Suitability Parameters
ParameterAcceptance CriteriaCalculation
Resolution (

)


Tailing Factor (

)


Retention Time Repeatability RSD

Based on n=6 injections.
Area Ratio Repeatability RSD

For racemic standard (50:50 mix).
Elution Order Determination

Without pure enantiomeric standards, elution order cannot be assumed. However, based on general trends with TBDMS-


-CD  phases and similar lactones (e.g., 

-butyrolactone):
  • The (S)-enantiomer typically elutes after the (R)-enantiomer.[1]

  • Verification: Spike the racemic sample with a known enantiomerically enriched standard if available, or use optical rotation detection if scale permits.

Troubleshooting Guide

Issue 1: Peak Broadening / Loss of Resolution

  • Cause: Column overload or active sites in the liner.

  • Fix: Increase split ratio to 100:1. Replace inlet liner with a fresh, ultra-inert deactivated liner.

Issue 2: "Ghost" Peaks or Baseline Rise

  • Cause: Hydrolysis of the lactone in the vial or injector.

  • Fix: Verify solvent is anhydrous. Ensure sample vial septum is PTFE-lined (not rubber).[1] Check inlet temperature—if too high, lower to 180°C.

Issue 3: Rapid Shift in Retention Times

  • Cause: Moisture in the carrier gas degrading the TBDMS stationary phase.

  • Fix: Install high-capacity moisture traps on the Helium line. TBDMS phases are sensitive to hydrolysis.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]

  • König, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig Buch Verlag. (Foundational text on Lipodex/Hydrodex phases).
  • Restek Corporation. (2023). Chiral GC Column Selection Guide. (Specifics on Rt-bDEXse selectivity for lactones).

  • Macherey-Nagel. (2022). Application Note: Enantiomeric separation of lactones on HYDRODEX β-6TBDM.

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 3-Methyloxetan-2-one. (Safety and handling data).

Sources

Troubleshooting & Optimization

Technical Support Center: β-Butyrolactone (BBL) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Instability


-Butyrolactone (BBL) is not merely a reagent; it is a thermodynamic spring waiting to uncoil. As a four-membered lactone ring, it possesses significant ring strain (~105 kJ/mol). While this strain makes it an excellent monomer for synthesizing Poly(3-hydroxybutyrate) (PHB), it also renders the molecule highly susceptible to premature, spontaneous polymerization.

The Failure Mode: Unlike acrylates that polymerize via radical mechanisms (requiring oxygen removal and radical inhibitors like BHT), BBL fails via Ring-Opening Polymerization (ROP) . This process is driven by nucleophiles (specifically water) and catalyzed by acids or bases .

Your primary enemy is not heat alone—it is moisture.

The Mechanism of Failure: The "Hydrolytic Vicious Cycle"

To prevent polymerization, you must understand the chain reaction that occurs inside the bottle. BBL does not usually polymerize "spontaneously" in a vacuum; it requires an initiator. In storage, that initiator is almost always trace water.

  • Infiltration: Trace moisture enters the container or condenses on the cold liquid.

  • Hydrolysis: Water acts as a nucleophile, attacking the carbonyl carbon. The ring opens to form 3-hydroxybutyric acid .

  • Acidification: The formation of this acid lowers the pH of the bulk liquid.

  • Autocatalysis: The newly formed acid acts as a catalyst, accelerating further hydrolysis and initiating cationic polymerization.

  • Oligomerization: The liquid turns viscous as low-molecular-weight PHB oligomers form.

Visualization: The Degradation Loop

The following diagram illustrates the self-feeding cycle that destroys BBL purity.

BBL_Degradation Moisture Trace Moisture (H₂O) Hydrolysis Hydrolysis Event (Ring Opening) Moisture->Hydrolysis Nucleophilic Attack BBL β-Butyrolactone (Monomer) BBL->Hydrolysis Cat_Poly Cationic Polymerization (Acid Catalyzed) BBL->Cat_Poly Consumes Monomer Acid 3-Hydroxybutyric Acid (Protic Impurity) Hydrolysis->Acid Yields Acid->Hydrolysis Autocatalysis (Lowers pH) Acid->Cat_Poly Initiates PHB Poly(3-hydroxybutyrate) (Viscous Sludge/Solid) Cat_Poly->PHB Irreversible

Figure 1: The hydrolytic degradation pathway of β-butyrolactone.[1] Note the red dashed line indicating the autocatalytic effect of the acid byproduct.

Storage Protocol: The "Zero-Moisture" Standard

Do not rely on standard "refrigeration" alone. Follow this protocol to ensure monomer integrity for sensitive catalytic polymerizations (e.g., using Zinc or Yttrium catalysts).

Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C (Recommended) 4°C (Acceptable short-term)Lowers kinetic energy, significantly slowing the rate of hydrolysis and subsequent polymerization events [1].
Atmosphere Dry Nitrogen or Argon Displaces humid air. Argon is heavier than air and provides a better "blanket" over the liquid surface in opened bottles.
Container Silylated Glass or Stainless Steel Standard glass has surface hydroxyl (-OH) groups that can act as initiation sites. Silylation caps these groups.
Light Dark / Amber Bottle While less critical than moisture, UV can induce photo-oxidation, creating peroxides that may destabilize the ring.
Stabilizers None (Usually) Radical inhibitors (MEHQ, BHT) are useless for BBL. Acid scavengers are rarely added to high-purity grades to avoid interfering with catalyst coordination.
Handling SOP (Standard Operating Procedure)
  • Equilibration: Never open a cold bottle of BBL in the open air. Condensation will form immediately. Allow the bottle to warm to room temperature inside a desiccator or glovebox before opening.

  • Aliquot Strategy: Do not repeatedly freeze-thaw the master stock. Aliquot into single-use, oven-dried vials inside a glovebox.

  • Septum Use: If using a Schlenk line, use a high-quality PTFE-lined septum. Avoid rubber septa that have been punctured multiple times, as they admit atmospheric moisture.

Purification & Quality Control (The "Reset")

If your BBL has degraded (indicated by high viscosity or acid content), you must purify it. Simple filtration is insufficient.

The Gold Standard: Distillation over Calcium Hydride (


) 
Calcium hydride reacts irreversibly with water and the carboxylic acid protons of 3-hydroxybutyric acid, neutralizing the "catalysts" of failure [2].
Purification Workflow

BBL_Purification Raw Degraded BBL (Contains Acid/H₂O) CaH2 Add CaH₂ (Calcium Hydride) Stir 24-48h @ RT Raw->CaH2 Drying VacDist Vacuum Distillation (Reduced Pressure) CaH2->VacDist Transfer Pure Pure BBL Monomer (Clear, Low Viscosity) VacDist->Pure Distillate Waste Residue (Ca(OH)₂, Polymer) VacDist->Waste Pot Residue

Figure 2: Purification workflow to restore monomer grade BBL. CaH₂ acts as a scavenger for both water and active protons.

Protocol Steps:

  • Add powdered

    
     (approx. 5% w/v) to the BBL.
    
  • Stir for 24–48 hours at room temperature under inert atmosphere. Caution: Hydrogen gas evolves.

  • Perform vacuum distillation.[2] BBL boils at ~71-73°C at 39 hPa (adjust based on your vacuum pump) [3].

  • Store immediately at -20°C.

Troubleshooting & FAQs

Q1: My BBL has turned cloudy/hazy. Can I still use it?

  • Diagnosis: The haze is likely high-molecular-weight Poly(3-hydroxybutyrate) (PHB) that is insoluble in the monomer. This indicates the polymerization chain reaction has begun.

  • Action: Do not use for sensitive kinetic studies. You must redistill (see Section 4). Filtration will remove the solid, but the remaining liquid likely contains soluble oligomers and acid impurities that will poison your catalyst.

Q2: I see pressure buildup in the storage bottle. Is it decomposing?

  • Analysis: Pure ROP is not gas-generating. However, if

    
     was used for drying and not fully removed, it may be reacting with intruding moisture to release Hydrogen gas (
    
    
    
    ). Alternatively, thermal expansion from a malfunctioning freezer could be the cause.
  • Action: Vent carefully in a fume hood. Check the liquid pH (on a small aliquot). If acidic, hydrolysis is occurring.

Q3: Can I use standard radical inhibitors like BHT to stabilize BBL?

  • Answer: No. BHT prevents free-radical polymerization (common in acrylates/styrenics). BBL polymerizes via ionic or coordination-insertion mechanisms [4]. Radical scavengers are chemically inert to the nucleophiles that threaten BBL stability.

Q4: How do I verify purity before starting my polymerization?

  • Method: Run a 1H NMR in

    
    .
    
    • Check for: A broad peak around 2.5–2.6 ppm (indicating -COOH protons from hydrolysis) or multiplet broadening in the methylene region (indicating oligomers).

    • Check for: Water peak at 1.56 ppm (in

      
      ). If water is visible by NMR, the monomer is too wet for controlled ROP.
      

References

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet:

    
    -Butyrolactone. Retrieved from 
    
  • Kowalczuk, M., et al. (1994).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18303, beta-Butyrolactone. Retrieved from

  • Hori, Y., & Hagiwara, T. (1999). "Ring-opening polymerisation of beta-butyrolactone catalysed by distannoxane complexes: study of the mechanism." International Journal of Biological Macromolecules. Retrieved from

  • Amgoune, A., et al. (2006).

Sources

Improving the yield and enantioselectivity of 3-Methyloxetan-2-one synthesis

Technical Support Center: Synthesis of 3-Methyloxetan-2-one ( -Butyrolactone)

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Yield & Enantioselectivity in

Executive Summary & Molecule Profile

Target Molecule: 3-Methyloxetan-2-one (commonly

CAS:Critical Instability Factors:

The Challenge: High-yield synthesis of 3-methyloxetan-2-one requires navigating a "kinetic vs. thermodynamic" minefield. The thermodynamic sink is the formation of the cyclic carbonate (propylene carbonate) or the polymer (PHB). Obtaining high enantioselectivity (ee) typically relies on the Carbonylation of Epoxides (using Cobalt catalysts) or the Asymmetric Cyclization of

This guide prioritizes the Carbonylation Route (Coates-type) as it is the current industrial and academic gold standard for high ee and yield, while also addressing the Cyclization Route for laboratories without high-pressure capabilities.

Primary Workflow: Carbonylation of Propylene Oxide

Methodology: Lewis Acid-Catalyzed Carbonylation of Epoxides.[1] Key Catalyst System:

Mechanism & Critical Control Points

The reaction proceeds via epoxide ring-opening by the Cobalt tetracarbonyl anion, followed by CO insertion. The critical failure point is the competition between ring-closing to form the

CarbonylationMechanismEpoxidePropylene Oxide(Chiral or Racemic)OpenChainCo-AlkoxideIntermediateEpoxide->OpenChainCatalyst OpeningCO_InsertAcyl-CobaltIntermediateOpenChain->CO_Insert+ CO (Pressure)CarbonatePropylene Carbonate(Thermodynamic Sink)OpenChain->CarbonateDirect CO2 capture(Impurity leakage)Lactone3-Methyloxetan-2-one(Kinetic Product)CO_Insert->LactoneRing Closure(Low Temp / High CO)CO_Insert->CarbonateBack-biting(High Temp / Low CO)

Figure 1: The bifurcation of the reaction pathway. Success depends on favoring the green path over the red path.

Troubleshooting Guide: Carbonylation Route
SymptomRoot Cause AnalysisCorrective Action
Low Yield / High Carbonate Thermodynamic Equilibration: The reaction temperature is too high, allowing the acyl-cobalt intermediate to rearrange into the stable cyclic carbonate.Lower Temperature: Run the reaction at < 50°C. Increase CO Pressure: Higher CO pressure (600–800 psi) favors the kinetic trapping of the lactone.
Low Enantioselectivity (ee) Racemic Starting Material: Carbonylation is stereospecific (retention). If you start with racemic Propylene Oxide (PO), you get racemic lactone.Use Enantiopure PO: Ensure starting epoxide is >99% ee. Kinetic Resolution: If using racemic PO, switch to a chiral catalyst (e.g., chiral (salen)Cr/Co systems) to selectively carbonylate one enantiomer.
No Reaction / Stalled Catalyst Poisoning: The active species

is extremely sensitive to oxidation (

) and moisture.
Schlenk Technique: Catalyst preparation must occur in a glovebox. Solvents (DME/THF) must be dried over Na/Benzophenone. Check Color: Active catalyst solution should be deep blue/purple. Brown indicates oxidation.
Polymer Formation Anionic Polymerization: The product is polymerizing in situ due to the presence of alkoxide initiators.Quench Immediately: Do not let the reaction sit after CO consumption stops. Acid Wash: Briefly wash the crude mixture with cold, dilute pH 5 buffer during workup to neutralize alkoxides.

Secondary Workflow: Cyclization of -Hydroxy Acids

Methodology: Benzenesulfonyl Chloride (PhSO2Cl) mediated cyclization in Pyridine. Use Case: Labs without high-pressure CO reactors.

Protocol Overview
  • Reactant: 3-hydroxybutyric acid (Enantiopure is commercially available).

  • Reagent: PhSO2Cl (activates the alcohol) + Pyridine (base/solvent).

  • Temperature: 0°C to -5°C (Critical).

Troubleshooting Guide: Cyclization Route
SymptomRoot Cause AnalysisCorrective Action
Elimination Product (Crotonic Acid) E1cB Mechanism: The base (pyridine) is abstracting the

-proton instead of acting as a nucleophile/proton sponge, leading to dehydration.
Temperature Control: Maintain reaction strictly < 0°C. Reagent Addition: Add PhSO2Cl dropwise over 2 hours. High local concentration favors elimination.
Racemization Ketene Intermediate: If the activation occurs at the carboxyl group (forming a mixed anhydride) rather than the alcohol, a ketene intermediate can form, destroying chirality.Order of Addition: Ensure the sulfonyl chloride activates the alcohol first. Keep the system cold to prevent carboxyl activation.
Low Recovery Water Solubility: 3-methyloxetan-2-one is water-soluble (268 g/L) and hydrolyzes rapidly in basic aqueous workups.Extraction Strategy: Do not use basic washes (NaHCO3) to remove acid. Use rapid, cold, neutral water washes, then extract exhaustively with DCM.

Purification & Handling (The "Silent Killer")

Many researchers synthesize the product successfully but destroy it during isolation.

The "No-Silica" Rule

NEVER purify 3-methyloxetan-2-one on standard silica gel. The surface hydroxyls of silica are acidic enough to catalyze ring-opening to the hydroxy acid or polymerization.

  • Alternative: If chromatography is absolute necessary, use neutralized silica (treated with 5% Et3N) or Florisil .

  • Preferred: Vacuum Distillation.

Distillation Protocol
  • Pressure: High vacuum (< 5 mmHg) is required to keep the boiling point low.

  • Temperature: Bath temperature should not exceed 60°C.

  • Receiving Flask: Must be cooled to -78°C (Dry ice/Acetone) to prevent loss to the vacuum pump.

PurificationLogicCrudeCrude Reaction MixtureDecisionChoose PurificationCrude->DecisionSilicaStandard Silica ColumnDecision->SilicaAvoidDistillVacuum Distillation(<5 mmHg, <50°C)Decision->DistillRecommendedNeutralSilicaEt3N-Deactivated SilicaDecision->NeutralSilicaIf necessaryResultBadRing Opening / Polymerization(Yield Loss)Silica->ResultBadResultGoodPure MonomerDistill->ResultGoodNeutralSilica->ResultGood

Figure 2: Purification decision tree. Thermal and chemical sensitivity dictates the method.

Frequently Asked Questions (FAQ)

Q: Can I store the synthesized lactone in the fridge? A: Only if it is chemically pure. Traces of nucleophiles (water, alcohols, amines) or acids/bases will trigger polymerization even at 4°C. For long-term storage, store at -20°C over activated 4Å molecular sieves under Argon.

Q: My enantiomeric excess (ee) dropped after distillation. Why? A: Thermal racemization is rare for this molecule below 100°C. The likely culprit is acidic glassware . Ensure your distillation head and flask were base-washed (KOH/iPrOH) and oven-dried. Trace acid on the glass surface can catalyze ring-opening/re-closure pathways that racemize the center.

Q: Why is the Coates catalyst giving me Propylene Carbonate? A: This is a pressure issue. The catalyst requires high CO pressure to drive the insertion into the Co-O bond faster than the back-biting reaction. If your autoclave leaks or pressure drops below 40 bar (600 psi), the thermodynamic carbonate product dominates.

References

  • Getzler, Y. D., Mahadevan, V., & Coates, G. W. (2002).

    
    -Lactones." Journal of the American Chemical Society.[2][3] Link
    
  • Rowley, J. M., et al. (2007). "Mechanism of the Cobalt-Catalyzed Carbonylation of Epoxides." Journal of the American Chemical Society.[2][3] Link

  • Puddephatt, R. J. (Ed.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. (Vol 2). Pergamon Press.
  • Kramer, J. W., & Coates, G. W. (2010). "Practical Beta-Lactone Synthesis." Organic Syntheses. Link

  • Nelson, S. G., et al. (1999). "Asymmetric Synthesis of

    
    -Lactones." Journal of the American Chemical Society.[2][3] (Reference for NCAL mechanisms).
    

Technical Support Center: Precision Synthesis of Chiral 3-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Epimerization in


-Methyl 

-Lactone Synthesis Document ID: TSC-2024-OX3M Author: Senior Application Scientist, Chemical Process Development Date: October 26, 2023[1]

Executive Summary: The -Proton Vulnerability[1]

You are synthesizing 3-methyloxetan-2-one (also known as


-methyl-

-propiolactone).[1] Unlike its

-substituted counterparts, this molecule carries its chiral center at the C3 (

) position—directly adjacent to the carbonyl group.

The Core Challenge: The C3 proton is significantly acidic (


). In the presence of the basic promoters required for cyclization, this proton is liable to removal, forming a planar enolate. Upon reprotonation, the stereochemical information is lost (racemization). Furthermore, the high ring strain (

23 kcal/mol) makes the system prone to thermal decarboxylation or polymerization if handled aggressively.

This guide details the Benzenesulfonyl Chloride (PhSO


Cl)  activation method, optimized to suppress C3-epimerization through rigorous kinetic control.

Critical Mechanism Analysis

To prevent epimerization, you must understand the competition between the desired Cyclization (


)  and the undesired Deprotonation (

)
.
The Pathway to Success vs. Failure

The synthesis relies on activating the carboxylic acid of (S)-3-hydroxy-2-methylpropanoic acid to form a mixed anhydride.[1] The pendant hydroxyl group then attacks the carbonyl to close the ring.

  • Path A (Desired): Intramolecular nucleophilic attack (

    
    ).[1]
    
  • Path B (Undesired): Intermolecular deprotonation by Pyridine/Base at C3.[1]

G Start Precursor: (S)-3-hydroxy-2-methyl- propanoic acid Activation Activation: Mixed Anhydride (PhSO2-O-CO-R) Start->Activation + PhSO2Cl + Pyridine (<0°C) Enolate Enolate Formation (Planar/Achiral) Activation->Enolate Base Attack at C3 (Path B: Epimerization) Lactone Target: (S)-3-methyloxetan-2-one Activation->Lactone Fast Cyclization (Path A) Racemate Racemic Mixture (R/S) Enolate->Racemate Reprotonation

Figure 1: Kinetic competition between ring closure and stereochemical scrambling. Path B is accelerated by excess base and elevated temperatures.

Optimized Experimental Protocol

Method: Benzenesulfonyl Chloride / Pyridine Cyclization (Adam’s Modification) Objective: Maintain


 while maximizing yield.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
(S)-3-hydroxy-2-methylpropanoic acid 1.0SubstrateHigh optical purity starting material required.[1][2]
Benzenesulfonyl Chloride (PhSO

Cl)
2.0ActivatorFreshly distilled.[1] Impurities (acids) catalyze ring opening.[1]
Pyridine SolventBase/SolventMust be anhydrous. Water consumes activator and generates heat.[1]
Step-by-Step Procedure
  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous Pyridine (approx. 10 mL per mmol substrate).[1] Cool strictly to -10°C to 0°C .

    • Why? Temperatures above 0°C exponentially increase

      
       (epimerization rate) relative to 
      
      
      
      .[1]
  • Solvent Saturation: Add Benzenesulfonyl Chloride (2.0 equiv) dropwise.[1] Stir for 15 minutes to form the sulfonyl-pyridinium complex.

  • Substrate Addition: Dissolve the hydroxy-acid in a minimum volume of Pyridine. Add this solution extremely slowly (via syringe pump over 1-2 hours) to the PhSO

    
    Cl mixture.
    
    • Why? High dilution favors intramolecular cyclization over intermolecular polymerization.[1] Slow addition prevents local exotherms that cause epimerization.[1]

  • Incubation: Stir at 0°C for 12–24 hours. Monitor via TLC (stain with KMnO

    
    ; lactones stain poorly, look for disappearance of acid).
    
  • Quenching (The Danger Zone): Pour the mixture onto crushed ice/water. Extract immediately with Ether or CH

    
    Cl
    
    
    
    .[1]
    • Warning: Prolonged contact with the aqueous pyridine mixture during extraction will hydrolyze the lactone or racemize it. Work fast.

  • Purification: Wash organics with cold 1M CuSO

    
     (to remove pyridine) 
    
    
    
    Sat. NaHCO
    
    
    
    
    Brine.[1] Dry over MgSO
    
    
    . Concentrate at low temperature (<30°C).

Troubleshooting Guide & FAQs

Q1: My isolated yield is good, but the optical rotation is near zero. What happened?

Diagnosis: Complete racemization occurred.[1] Root Cause: The reaction temperature likely spiked during the addition of the substrate, or the reaction was allowed to warm to room temperature before quenching. Solution:

  • Ensure the internal temperature never exceeds 0°C.

  • Switch from Pyridine (pK

    
     5.[1]2) to a buffered system if possible, though Pyridine is standard.
    
  • Check your starting material: Verify the enantiomeric excess (ee) of the hydroxy-acid precursor using chiral HPLC before starting.

Q2: I see a significant amount of alkene (methacrylate) byproduct.

Diagnosis:


-Elimination.[1][3]
Root Cause:  This competes with cyclization.[1] It is driven by the same conditions as epimerization (base + heat).
Solution:  This confirms your conditions are too basic or too hot.[1] Reduce the equivalents of PhSO

Cl to 1.5 and ensure strict cryogenic control.
Q3: Can I use Triethylamine instead of Pyridine?

Answer: NO. Reasoning: Triethylamine (


) is far more basic than Pyridine (

).[1] Using a stronger base will almost guarantee deprotonation at the C3 position, leading to immediate racemization of the activated intermediate. Stick to Pyridine or similarly weak heteroaromatic bases.[1]
Q4: The product decomposes during column chromatography.

Diagnosis: Acid-catalyzed ring opening.[1] Solution:


-lactones are sensitive to silica gel (slightly acidic).[1]
  • Pre-treat the silica gel with 1-2% Triethylamine/Hexane.[1]

  • Elute rapidly.

  • Ideally, purify via vacuum distillation if the scale allows, as this avoids chemical interaction with stationary phases.

Decision Tree: Process Optimization

Use this logic flow to diagnose low ee% or yield issues.

DecisionTree Start Issue Detected CheckEE Check Product ee% Start->CheckEE CheckYield Check Yield CheckEE->CheckYield > 90% LowEE Problem: Low ee% (Racemization) CheckEE->LowEE < 90% LowYield Problem: Low Yield (Decomp/Polymer) CheckYield->LowYield < 40% TempControl Was Temp > 0°C? LowEE->TempControl AddRate Addition too fast? LowYield->AddRate BaseChoice Base too strong? TempControl->BaseChoice No Cool to -10°C Cool to -10°C TempControl->Cool to -10°C Yes Use Pyridine only Use Pyridine only BaseChoice->Use Pyridine only Yes Use Syringe Pump Use Syringe Pump AddRate->Use Syringe Pump Yes Check Reagent Quality Check Reagent Quality AddRate->Check Reagent Quality No

Figure 2: Diagnostic workflow for optimizing


-lactone synthesis parameters.

References

  • Adam, W., Baeza, J., & Liu, J.-C. (1972). Stereospecific Synthesis of

    
    -Lactones and 
    
    
    
    -Methylene-
    
    
    -lactones. Journal of the American Chemical Society, 94(6), 2000–2006.
  • Yang, H. W., & Romo, D. (1999). A Single-Step, Enantioselective Synthesis of

    
    -Lactones: A Concise Synthesis of the HMG-CoA Synthase Inhibitor 1233A.[1] Journal of Organic Chemistry, 64(20), 7657–7660. 
    
  • Mulzer, J., et al. (1991). Stereocontrolled Synthesis of

    
    -Lactones. Methods of Organic Chemistry (Houben-Weyl), Vol E5.[1] (Contextual citation on epimerization mechanisms).
    
  • Puebla, P., et al. (2018). Recent Advances in the Synthesis of

    
    -Lactones. Current Organic Chemistry. 
    
  • Wemple, J. (1975).[1][4] Stereoselective synthesis of

    
    -lactones from thiol esters. Tetrahedron Letters, 16(37), 3255-3258.[1] 
    

Sources

Overcoming catalyst deactivation in β-butyrolactone polymerization

Technical Support Center: -Butyrolactone (BBL) Polymerization

Topic: Overcoming Catalyst Deactivation & Chain Termination

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Welcome to the BBL Polymerization Support Hub

You are likely here because your Ring-Opening Polymerization (ROP) of



elimination reactions

This guide treats your polymerization setup as a system of competing pathways. We will isolate the variables causing deactivation and provide self-validating protocols to restore living polymerization characteristics.

Part 1: The Diagnostics Matrix

Quickly identify the root cause of your failure based on observable symptoms.

SymptomPrimary SuspectThe MechanismImmediate Action
Reaction never starts (0% Conversion)Hydrolysis (Water Impurity)Water hydrolyzes the Metal-Ligand or Metal-Alkoxide bond, creating an inactive Metal-Hydroxide or Oxide.Check monomer dryness. If [Water] > 10 ppm, re-distill BBL over CaH

.
Reaction stalls at 40-60% conversionCrotonization (Chain Death)

-elimination generates a crotonate end-group. The catalyst becomes a dead metal-hydride or oxide species.
Lower reaction temperature. Switch to sterically bulky ligands (e.g., Salen, BDI).
Polymer turns yellow/orange E1cB Elimination Formation of conjugated crotonyl species. Often triggered by basic impurities or high temperatures.Check basicity of catalyst/cocatalyst. Avoid unhindered amine bases.

is lower than theoretical
Chain Transfer (Protics)Protic impurities (alcohols, acids) act as chain transfer agents (CTAs), increasing chain count but lowering length.Quantify initiator efficiency (

). If

, you have exogenous protics.
Broad PDI (> 1.5) Transesterification "Back-biting": The active chain end attacks its own backbone, randomizing chain lengths.Stop reaction at lower conversion (<90%). Reduce temperature.

Part 2: Deep Dive – The "Crotonate Death" Pathway

The most common and frustrating mode of deactivation in BBL polymerization is Crotonization . Unlike hydrolysis (which is a purity issue), crotonization is often an intrinsic side reaction of the catalyst system itself.

The Mechanism

In coordination-insertion polymerization (e.g., using Zn, Al, or Rare Earth catalysts), the active species is a Metal-Alkoxide. However, BBL has acidic

eliminationinsertion
  • Abstraction: The catalyst (or a basic additive) abstracts an

    
    -proton.[1]
    
  • Ring Opening: The ring opens to form a crotonate (trans-2-butenoate) end group.

  • Catalyst Death: This releases the polymer chain as a "dead" species. The metal center often converts to a Metal-Hydroxide (M-OH) or oxide, which is inactive for further BBL insertion.

Visualizing the Pathways

The following diagram maps the competing pathways. Your goal is to maximize the Green Path and suppress the Red Paths .

BBL_PathwaysStartActive Catalyst(L-M-OR)PropagationPropagation(Living PHB Chain)Start->Propagation Coordination-InsertionEliminationβ-Elimination(Crotonization)Start->Elimination High T / BasicityHydrolysisHydrolysis(Water Impurity)Start->Hydrolysis + H2OBBLMonomer(β-Butyrolactone)Propagation->Propagation + BBLPropagation->Elimination Side ReactionDeadChainDead Chain(Crotonate End)Elimination->DeadChain Chain TerminationInactiveCatInactive Catalyst(M-OH / M-O-M)Elimination->InactiveCat Cat. DeactivationHydrolysis->InactiveCat Irreversible

Caption: Figure 1. Competing pathways in BBL polymerization. The elimination pathway (Red) results in dead crotonate chains and inactive metal-hydroxide species.

Part 3: Validated Purification Protocol (The "Self-Validating" Standard)

You cannot rely on "bottle-dry" reagents for BBL ROP. The monomer must be rigorously dried. The following protocol uses Calcium Hydride (CaH

Protocol: BBL Monomer Purification

Safety Warning: BBL is a potential carcinogen and lachrymator. Handle in a fume hood with double-gloving.

  • Pre-Drying:

    • Stir raw BBL over CaH

      
       granules (5% w/v) for 48–72 hours  at room temperature (or slightly elevated, 35°C).
      
    • Why: CaH

      
       reacts with water to release H
      
      
      gas. Stirring ensures contact.
    • Visual Check: The evolution of bubbles should cease completely before proceeding.

  • Vacuum Distillation:

    • Set up a flame-dried vacuum distillation apparatus.

    • Distill BBL under reduced pressure.

    • Target: 40–50°C at 30 mbar.

    • Critical Step: Discard the first 10% of the distillate (fore-run). This fraction contains volatile impurities and residual moisture.

  • Storage (The Validation Step):

    • Store the purified BBL over activated 4Å molecular sieves in a glovebox.

    • Validation: Take a

      
      H NMR of the monomer in dry CDCl
      
      
      .
      • Check for water peak at ~1.56 ppm.

      • Check for crotonic acid (impurity from hydrolysis) peaks: doublet at ~1.9 ppm, multiplet at ~5.8 ppm.

      • Pass Criteria: No detectable crotonic acid; water integral < 0.1% relative to monomer methine.

Part 4: Troubleshooting FAQ

Q: I am using a Zirconium (Zr) catalyst and my reaction dies at 80°C. Why? A: Zr-based catalysts are notoriously sensitive to temperature in BBL polymerization. Research indicates that at elevated temperatures, Zr-alkoxides undergo rapid

2

Q: How do I confirm "Crotonization" using NMR? A: Analyze your polymer end-groups. In


  • Living Chain End: Look for the isopropyl ester (if iPrOH initiated) or the specific initiator fragment.

  • Dead Crotonate End: Look for signals at 6.9–7.0 ppm (multiplet) and 5.8 ppm (doublet of quartets) . These correspond to the vinyl protons of the crotonate group. If these integrals increase over time, your catalyst is actively eliminating.

Q: Can I use TBD (Triazabicyclodecene) as a catalyst? A: Yes, but be careful. TBD is a strong base.[3] While it initiates ROP, it frequently forms a betaine-crotonate ion pair via elimination.[4] This leads to low molecular weight oligomers rather than high polymer. Fix: If high MW is the goal, avoid pure organocatalysts like TBD; opt for urea/thiourea systems or Lewis Acid-Base pairs that buffer the basicity.

Part 5: Decision Support Workflow

Use this logic flow to determine your next experimental move.

Troubleshooting_TreeStartStart TroubleshootingCheckConvCheck Conversion (%)Start->CheckConvZeroConv0% ConversionCheckConv->ZeroConvNo PolymerStalledStalled (e.g. 50%)CheckConv->StalledRate slows/stopsHighConvHigh Conversion (>90%)CheckConv->HighConvGood YieldWaterCheckCheck Monomer Purity(Water/Acid)ZeroConv->WaterCheckColorCheckIs Solution Yellow?Stalled->ColorCheckMWCheckCheck Mn vs TheoreticalHighConv->MWCheckRecycleAction: Re-distill BBLover CaH2WaterCheck->RecycleImpurities FoundColorCheck->WaterCheckNo (Slow Poisoning)TempDownAction: Lower TempCheck Ligand StericsColorCheck->TempDownYes (Elimination)BackbitingAction: Stop Reaction Earlier(Avoid Transesterification)MWCheck->BackbitingMn << TheoreticalPDI > 1.2

Caption: Figure 2. Decision tree for troubleshooting BBL polymerization outcomes.

References

  • Mechanism of Crotonate Formation

    • Title: N-Heterocyclic Carbene-Carbodiimide (NHC-CDI)

      
      -Butyrolactone Polymerization.[4]
      
    • Source: ACS Public
    • URL:[Link]

  • Zirconium Catalyst Deactivation

    • Title: Living ring-opening polymeriz

      
      -butyrolactone initiated by mononuclear zirconium compounds.[2][5][6]
      
    • Source: RSC Advances (Royal Society of Chemistry).[5]

    • URL:[Link]

  • Anionic Polymerization & End Groups

    • Title: From Anionic Ring-Opening Polymerization of -Butyrolactone to Biodegradable Poly(hydroxyalkano
    • Source: Polymers (MDPI/NIH).
    • URL:[Link]

  • Zinc Catalysts & Ligand Design

    • Title: Ring-Opening Polymerization of rac- -Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes.
    • Source: MDPI (Polymers).[7]

    • URL:[Link][8]

Strategies for improving the thermal stability of poly(3-hydroxybutyrate)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Overcoming the Thermal Processing Paradox of PHB Status: Active Ticket

The Core Challenge: The "Thermal Paradox"

User Query: "Why does my PHB degrade immediately upon melting? I have a processing window of less than 10°C."

Scientist's Analysis: You are encountering the fundamental "Thermal Paradox" of PHB. Unlike conventional thermoplastics (like PP or PE), PHB has a melting temperature (


) that is dangerously close to its onset of thermal degradation (

).

The degradation is not oxidative (like PE) but unimolecular . It is driven by


-elimination (cis-elimination) , a non-radical random chain scission mechanism that occurs via a six-membered ring transition state. This reaction is autocatalytic: the carboxyl end-groups generated by chain scission further catalyze the degradation.
Mechanism Visualization: The -Elimination Pathway

The following diagram illustrates the kinetic pathway you are fighting against.

BetaElimination cluster_0 Phase 1: The Trigger cluster_1 Phase 2: Transition State cluster_2 Phase 3: Degradation Products PHB_Chain Intact PHB Chain (Ester Linkage) Transition 6-Membered Ring Transition State PHB_Chain->Transition Thermal Energy Heat Heat Input (>170°C) Heat->Transition Crotonic Crotonic Acid (Volatile) Transition->Crotonic Cis-Elimination Oligomer Oligomer with Carboxyl End Group Transition->Oligomer AutoCat Autocatalysis: Acid Catalyzes Further Scission Oligomer->AutoCat AutoCat->PHB_Chain Feedback Loop

Figure 1: The self-accelerating


-elimination mechanism responsible for PHB molecular weight loss during melt processing.

Strategy Module A: Widening the Processing Window

User Query: "How do I lower the melting point without destroying mechanical properties?"

Troubleshooting Protocol: To prevent degradation, we must lower the processing temperature below the degradation threshold. This is achieved using plasticizers that disrupt inter-chain hydrogen bonding, effectively lowering


 and 

.
Recommended Additive Matrix

Do not use phthalates (toxicity issues contradict PHB's bio-profile).

Additive ClassSpecific CompoundRec.[1][2][3][4][5][6][7][8] Loading (wt%)Effect on

Effect on

Notes
Citrate Esters Acetyl Tributyl Citrate (ATBC)10--20%

15--20°C

20--30°C
FDA approved; high compatibility. Best starting point.
Oligomers PEG-200 / PEG-4005--15%

10--15°C

15--25°C
Low Mw PEG can migrate (leach) over time.
Epoxidized Oils Epoxidized Soybean Oil (ESO)3--10%

5--10°C

5--10°C
Acts as a secondary stabilizer (acid scavenger).
Bio-based Lapol 1085--10%

10°C

15°C
High miscibility; reduces brittleness significantly.
Experimental Workflow: Plasticizer Compounding
  • Drying: Dry PHB powder at 80°C for 4 hours (moisture causes hydrolytic degradation, compounding the thermal issue).

  • Premixing: Tumble mix PHB powder with liquid plasticizer. Tip: If using ATBC, let the mix sit for 2 hours to allow absorption before extrusion.

  • Extrusion Profile: Set a reverse temperature profile.

    • Feed Zone: 160°C

    • Compression Zone: 170°C[6]

    • Metering Zone: 165°C (Lower temp at die reduces die swell and degradation).

Strategy Module B: Stabilizing the Melt (Reactive Extrusion)

User Query: "My viscosity drops uncontrollably during extrusion. The extrudate drips like water."

Scientist's Diagnosis: You are experiencing rapid molecular weight (


) loss. Even if you lower the temperature, shear stress can induce degradation. You need a Chain Extender .

The Solution: Epoxy-Functionalized Styrene-Acrylics (e.g., Joncryl®) These multi-functional oligomers react with the carboxyl and hydroxyl end-groups of the degraded PHB chains, "stitching" them back together in real-time inside the extruder. This restores viscosity and creates a branched architecture.

Protocol: Reactive Extrusion with Chain Extenders

Materials:

  • PHB Matrix[1][2][8][9][10][11][12]

  • Chain Extender: Joncryl ADR 4468 or 4368 (Solid flake form is easier to handle).

  • Initiator (Optional): Dicumyl peroxide (DCP) (only if grafting is required, usually not needed for pure chain extension).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Start with 0.5 wt% to 1.0 wt% of Joncryl.

    • Warning: >2% can cause excessive crosslinking (gelation), leading to extruder blockage.

  • Twin-Screw Extrusion Setup (Critical): Reactive extrusion requires residence time for the reaction to occur.

    • L/D Ratio: Minimum 40:1 recommended.

    • Screw Configuration: Include two kneading block zones to ensure dispersive mixing of the chain extender.

  • Processing Parameters:

    • Screw Speed: 100--150 RPM (Moderate shear). High shear generates heat, accelerating degradation faster than the extender can repair it.

    • Temperature: Keep strictly below 180°C.

Workflow Visualization: Reactive Stabilization

ReactiveExtrusion cluster_feed 1. Feeding cluster_extruder 2. Reactive Extrusion (Twin Screw) cluster_output 3. Output PHB PHB Pellets (Dried) Melting Zone 1-2: Melting (T < 175°C) PHB->Melting Joncryl Chain Extender (Epoxy Functional) Joncryl->Melting Reaction Zone 3-5: Ring Opening Epoxy reacts with -COOH end groups Melting->Reaction Dispersive Mixing Branching Zone 6: Branching/Extension Viscosity Recovery Reaction->Branching Residence Time Pellet Stabilized PHB (High Melt Strength) Branching->Pellet Die Cooling

Figure 2: Reactive extrusion workflow for restoring molecular weight using epoxy chain extenders.

Strategy Module C: Nucleation & Nanocomposites

User Query: "The material is stable but takes forever to solidify, and it's too brittle."

Scientist's Diagnosis: PHB suffers from slow secondary crystallization, leading to large spherulites that cause brittleness. Improving thermal stability often requires improving the crystalline morphology.

The Solution: Add Nucleating Agents to increase the crystallization temperature (


).[13] This allows the material to solidify faster (before it degrades in the melt) and forms smaller, tougher spherulites.

Top Recommendations:

  • Boron Nitride (BN): 1 wt%.[14] Highly effective.

  • Talc: 1-3 wt%. Cheap, also acts as a mild reinforcement.

  • Nanoclays (Sepiolite/Montmorillonite): These act as both nucleating agents and thermal barriers. The "tortuous path" effect of the clay layers slows the diffusion of volatile degradation products (crotonic acid), effectively raising the

    
    .
    

Self-Validating Test (DSC): Run a Differential Scanning Calorimetry (DSC) cooling scan at 10°C/min.

  • Success Metric:

    
     should shift from 
    
    
    
    (neat PHB) to
    
    
    .

References

  • Arrieta, M. P., et al. (2017). Biodegradable poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) materials with improved thermal stability and mechanical properties.[5][10] Journal of Manufacturing Processes.

  • Jandas, P. J., et al. (2013). Improvement of thermal stability and mechanical properties of poly(3-hydroxybutyrate) via reactive blending with functionalized polymers. Polymer Degradation and Stability.[5][6][7][15]

  • El-Hadi, A. M., et al. (2002). Correlation between degree of crystallinity, morphology, glass temperature, mechanical properties and biodegradation of poly (3-hydroxyalkanoate) PHAs and their blends. Polymer Testing.[16]

  • Al-Itry, R., et al. (2012). Improvement of thermal stability, rheological and mechanical properties of PLA, PBAT and their blends by reactive extrusion with functionalized epoxy. Polymer Degradation and Stability.[1][5][6][7][15]

  • McChalicher, C. W., & Srienc, F. (2007). Investigating the thermal stability of polyhydroxyalkanoates. Journal of Applied Polymer Science.

Sources

Post-polymerization modification of PHB from 3-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Polymerization Modification of Synthetic P3HB Topic: Functionalization of Poly(3-hydroxybutyrate) derived from 3-Methyloxetan-2-one

User Guide Overview

Status: Active Ticket Type: Technical Advisory Subject: Precision Engineering of Synthetic P3HB (Poly(3-hydroxybutyrate))

Executive Summary: Unlike bacterial PHB, which is extracted with high polydispersity and limited end-group control, synthetic P3HB derived from the Ring-Opening Polymerization (ROP) of 3-methyloxetan-2-one (


-butyrolactone) offers a "living" or controlled architecture. This guide addresses the three primary vectors for modification: End-Group Engineering , Backbone Grafting , and Block Copolymerization .

Module 1: Synthesis Integrity & End-Group Definition

The Foundation: You cannot modify what you have not defined. The specific initiator used during the ROP of 3-methyloxetan-2-one dictates your available chemical "handles" for post-polymerization modification (PPM).

Mechanism Visualization: Origin of Functional Groups

ROP_Mechanism cluster_0 Critical Decision Point Monomer 3-Methyloxetan-2-one (Beta-Butyrolactone) ROP_Process Coordination-Insertion (e.g., Zn, Al, or Anionic) Monomer->ROP_Process Initiator Initiator (I-Nu) Initiator->ROP_Process Nucleophilic Attack Polymer Synthetic P3HB ROP_Process->Polymer Alpha_End Alpha-End (From Initiator Nucleophile) Ex: Alkoxide -> Ester Polymer->Alpha_End 5' Terminus Omega_End Omega-End (Terminating Agent) Ex: H+ -> Hydroxyl Polymer->Omega_End 3' Terminus

Figure 1: The identity of the P3HB end-groups is established at the initiation and termination steps of ROP. Knowing your initiator is the first step in PPM.

Troubleshooting Synthesis-Derived Issues
Symptom Probable Cause Diagnostic & Resolution
Broad PDI (>1.5) before modification Uncontrolled chain transfer due to water impurities.Action: Dry

-butyrolactone over

and distill under vacuum. Water acts as a chain transfer agent, creating "dead" chains with carboxyl ends instead of the desired living ends.
Unexpected Crotonyl End-Groups Thermal degradation (cis-elimination) during synthesis or workup.Action: Lower polymerization temperature. Avoid acidic workups. Crotonyl groups (

) are unreactive toward standard esterification but can be oxidized to epoxides.
Low End-Group Fidelity Back-biting (intramolecular transesterification).Action: Switch to a bulky coordination catalyst (e.g., Salen-Al or Zn complexes) rather than simple anionic initiators to suppress back-biting.

Module 2: End-Group Functionalization (Telechelics)

Objective: Converting the terminal hydroxyl (


) or carboxyl (

) groups into reactive handles (methacrylates, azides, etc.).
Protocol: Hydroxyl End-Capping (Urethane Formation)

Target: Reaction of P3HB-OH with Isocyanates (e.g., for polyurethane blocks).

  • Drying: Dissolve P3HB in anhydrous chloroform (

    
    ). Precipitate in cold methanol to remove residual monomer. Dry in a vacuum oven at 40°C for 24h.
    
  • Reaction: Dissolve P3HB (1 eq.) in dry THF. Add Isocyanate (e.g., Hexamethylene diisocyanate, 5 eq.) and catalyst (Dibutyltin dilaurate, 0.1 wt%).

  • Conditions: Reflux at 60°C under Argon for 12 hours.

  • Purification: Precipitate twice in diethyl ether to remove unreacted isocyanate.

FAQ: End-Group Chemistry

Q: My esterification efficiency is low (<50%). Why? A: The secondary hydroxyl group of P3HB is sterically hindered and adjacent to the ester backbone.

  • Fix: Do not use standard Fischer esterification. Use "activated" acylating agents like Acid Chlorides or Anhydrides with DMAP (4-dimethylaminopyridine) as a catalyst.

  • Alternative: Use EDC/NHS coupling if working with carboxylic acid derivatives to form an active ester intermediate.

Q: Can I use "Click Chemistry" on P3HB? A: Yes, but you must install the handle first.

  • Strategy: Terminate the ROP of

    
    -butyrolactone with 4-pentynoic acid (to install an alkyne) or use an initiator containing an azide. Once the polymer is isolated, CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) is highly effective and orthogonal to the polyester backbone.
    

Module 3: Backbone Modification (Radical Grafting)

Objective: Grafting Maleic Anhydride (MA) onto the P3HB backbone to improve hydrophilicity or compatibility with starch/cellulose.

Risk: P3HB is notorious for random chain scission (degradation) via


-elimination when exposed to radicals and heat.
Decision Logic: The Grafting vs. Degradation Balance

Grafting_Logic cluster_advice Technical Recommendation Start Start: Grafting Maleic Anhydride (MA) Initiator Select Initiator: DCP (High Temp) or BPO (Med Temp)? Start->Initiator HighTemp DCP (160°C+) Reactive Extrusion Initiator->HighTemp Solvent-free MedTemp BPO (80-100°C) Solution Process Initiator->MedTemp In Chloroform/Benzene Result1 High Grafting % HighTemp->Result1 Result2 Severe Mw Reduction (Chain Scission) HighTemp->Result2 Risk! Result3 Moderate Grafting % MedTemp->Result3 Result4 Preserved Mw MedTemp->Result4 Preferred for Pharma Advice Use Co-agents (e.g., Styrene) to stabilize the radical and reduce beta-scission.

Figure 2: Radical grafting requires balancing the activation energy of hydrogen abstraction against the thermal instability of the P3HB backbone.

Troubleshooting Grafting

User Reported Issue: "My P3HB turned into a brown, sticky liquid during reactive extrusion with Maleic Anhydride." Diagnosis: Thermal degradation.[1][2] The processing temperature (


) combined with peroxide radicals caused massive chain scission via cis-elimination, generating crotonic acid (brown color).
Resolution: 
  • Lower Temperature: Switch to solution grafting in refluxing benzene or toluene (

    
    ) using Benzoyl Peroxide (BPO) instead of Dicumyl Peroxide (DCP).
    
  • Add a Co-monomer: Add Styrene (approx. 1:1 molar ratio with MA). Styrene reacts rapidly with the P3HB macroradical, stabilizing it and preventing chain scission before the MA grafts.

Module 4: Block Copolymer Architectures

Objective: Using P3HB as a Macroinitiator.

Protocol: P3HB-b-PLA Synthesis
  • Macroinitiator: Synthesize P3HB via ROP using a hydroxyl-functional initiator (e.g., Benzyl alcohol).

  • Chain Extension: Use the P3HB-OH end to initiate the ROP of L-Lactide.

  • Catalyst: Tin(II) Octoate (

    
    ).
    
  • Key Check: Analyze via GPC. You should see a monomodal shift to a higher molecular weight. If you see a bimodal peak, the second block initiated from residual water, not the P3HB chain end.

References

  • Hazer, B. (2010). Poly(3-hydroxyalkanoate)s: Diversification of properties by post-polymerization modifications.Materials , 3(3), 1842-1866. Link

  • Thomas, C. M. (2010). Stereocontrolled Ring-Opening Polymerization of Cyclic Esters: Synthesis of New Polyesters.Chemical Society Reviews , 39, 165-173. Link

  • Parrish, B., Quansah, R. P., & Emrick, T. (2005). Functional Polyesters via Ring-Opening Polymerization.[3][4]Journal of Polymer Science Part A: Polymer Chemistry , 43(23), 6235-6242. Link

  • Montanheiro, T. L., et al. (2016). Preparation and Characterization of Maleic Anhydride Grafted Poly(Hydroxybutirate-CO-Hydroxyvalerate).Materials Research , 19(5). Link

  • Reeves, S. D., et al. (2014). Post-polymerisation modification of poly(3-hydroxybutyrate) (PHB) using thiol–ene and phosphine addition.[4]Polymer Chemistry , 5, 674-682. Link

Sources

Validation & Comparative

Comparison of different synthetic routes to 3-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 3-Methyloxetan-2-one (


-methyl-

-propiolactone) Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Strain-Activation Paradox

3-Methyloxetan-2-one is a structural isomer of the more common


-butyrolactone (4-methyloxetan-2-one). While often conflated in literature, the 3-methyl isomer presents unique synthetic challenges due to the steric positioning of the methyl group 

to the carbonyl.

Synthesizing this four-membered ring requires overcoming significant ring strain energy (~22.8 kcal/mol). The primary challenge is not merely ring closure, but preventing the thermodynamically favorable decarboxylation (yielding propene and CO


) or polymerization (yielding poly-3-hydroxyalkanoates).

This guide compares the three most chemically distinct routes to 3-methyloxetan-2-one, evaluating them on stereochemical fidelity , scalability , and atom economy .

The Three Competitors
  • Sulfonyl Chloride Activation (The "Adam" Method): The gold standard for laboratory-scale synthesis with high stereoretention.

  • [2+2] Ketene-Aldehyde Cycloaddition: A high-atom-economy route suitable for racemic production or catalytic asymmetric synthesis.

  • BOP-Mediated Cyclization: A mild, peptide-coupling-inspired route for sensitive substrates.

Critical Structural Analysis & Retrosynthesis

Before selecting a route, one must understand the connectivity. Unlike 4-substituted


-lactones where ring closure often involves a chiral secondary alcohol, 3-methyloxetan-2-one is typically derived from 3-hydroxy-2-methylpropanoic acid , where the nucleophile is a primary alcohol and the chiral center is at the 

-position.
  • Implication for Chirality: In cyclization routes (A & C), the bond formation occurs at the achiral

    
    -carbon (C4 in ring numbering, C3 in acid numbering). Therefore, the stereochemistry of the starting material is retained. [1]
    

Retrosynthesis Target 3-Methyloxetan-2-one (Target) RouteA Route A: Cyclization (3-Hydroxy-2-methylpropanoic acid) RouteA->Target Intramolecular SN2 RouteB Route B: [2+2] Cycloaddition (Methylketene + Formaldehyde) RouteB->Target Cycloaddition

Figure 1: Retrosynthetic disconnection showing the two primary logical approaches.

Route A: Sulfonyl Chloride Mediated Cyclization

Best For: High-purity lab scale, Enantiopure synthesis (Chiral Pool).

This method, pioneered by Adam et al., utilizes benzenesulfonyl chloride (PhSO


Cl) in pyridine.[2] It remains the most reliable method for converting 

-hydroxy acids to

-lactones because it activates the alcohol as a sulfonate ester (a superb leaving group) rather than activating the carboxylate.
Mechanism & Causality
  • O-Sulfonylation: The primary alcohol reacts with PhSO

    
    Cl to form the alkyl sulfonate.
    
  • Carboxylate Attack: The pyridine acts as a base to deprotonate the carboxylic acid. The resulting carboxylate attacks the

    
    -carbon.[1]
    
  • Thermodynamic Control: The reaction is run at low temperatures (0–5°C) to kinetically favor ring closure over the entropically driven polymerization or decarboxylation.

Experimental Protocol
  • Precursor: 3-Hydroxy-2-methylpropanoic acid (commercially available or derived from Roche ester).

  • Reagents: Benzenesulfonyl chloride (2.0 equiv), Pyridine (Solvent/Base).

Step-by-Step:

  • Dissolve 3-hydroxy-2-methylpropanoic acid (10 mmol) in anhydrous pyridine (50 mL) under N

    
    .
    
  • Cool the solution to 0°C using an ice bath. Critical: Higher temperatures promote polymerization.

  • Add benzenesulfonyl chloride (20 mmol) dropwise over 30 minutes.

  • Stir at 0–5°C for 12–18 hours. The solution may turn slightly yellow/orange.

  • Workup (Crucial): Pour into a mixture of ice and ether.

    • Note: Do not use strong acid washes (HCl) to remove pyridine, as this hydrolyzes the lactone.

    • Wash the organic layer with saturated CuSO

      
       solution (to complex and remove pyridine) until the aqueous layer no longer turns deep blue.
      
  • Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo at low temperature (<30°C).
  • Purification: Vacuum distillation (Kp ~50-60°C at 10 mmHg).

Performance Data:

  • Yield: 65–75%

  • Stereochemical Integrity: >98% Retention (if starting with pure enantiomer).

Route B: [2+2] Ketene-Aldehyde Cycloaddition

Best For: Industrial scalability, Atom economy, Racemic synthesis.

This route constructs the ring from two C2 fragments: methylketene and formaldehyde. It is theoretically 100% atom economical.

Mechanism

The reaction proceeds via a concerted [2+2] cycloaddition (thermal, supra-antara) or a stepwise zwitterionic pathway depending on the catalyst. Methylketene is generated in situ from propanoyl chloride.

KeteneRoute PropCl Propanoyl Chloride MK Methylketene (Transient) PropCl->MK Elimination (-HCl) Base NEt3 Base->MK Product 3-Methyloxetan-2-one MK->Product [2+2] CH2O Formaldehyde CH2O->Product Lewis Lewis Acid (BF3/ZnCl2) Lewis->Product Catalysis

Figure 2: Workflow for the in situ generation and trapping of methylketene.

Experimental Protocol
  • Ketene Generation: To a solution of propanoyl chloride (1.0 equiv) in DCM at -78°C, add Diisopropylethylamine (DIPEA, 1.0 equiv) to generate methylketene.

  • Cycloaddition: Add Paraformaldehyde (1.2 equiv) and a Lewis Acid catalyst (e.g., BF

    
    OEt
    
    
    
    , 5 mol%).
  • Warming: Allow the mixture to warm slowly to 0°C.

  • Purification: Fractional distillation.

Performance Data:

  • Yield: 40–60% (highly dependent on preventing ketene dimerization).

  • Stereocontrol: Racemic (unless chiral NHC catalysts are used, e.g., Wynberg/Romio protocols).

Route C: BOP-Reagent Mediated Lactonization

Best For: Sensitive substrates, avoiding pyridine, small-scale medicinal chemistry.

For researchers wanting to avoid the noxious workup of pyridine, peptide coupling reagents like BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) offer a milder alternative.

Protocol
  • Dissolve 3-hydroxy-2-methylpropanoic acid (1.0 equiv) in DCM.

  • Add Triethylamine (2.2 equiv).

  • Add BOP reagent (1.1 equiv) at 0°C.

  • Stir for 2 hours.

  • Advantage: The byproduct (HMPA) is carcinogenic, so PyBOP is often substituted. The reaction proceeds under neutral/mildly basic conditions, preserving acid-sensitive moieties.

Comparative Performance Matrix

FeatureRoute A: PhSO

Cl / Pyridine
Route B: [2+2] CycloadditionRoute C: BOP / PyBOP
Yield High (65-75%)Moderate (40-60%)High (70-80%)
Stereocontrol Excellent (Retention) Poor (Racemic) unless catalyzedExcellent (Retention)
Scalability Moderate (Pyridine volume)High (Continuous flow potential) Low (Cost of reagents)
Atom Economy Poor (Stoichiometric waste)Excellent Very Poor (High MW waste)
Safety Moderate (Pyridine toxicity)Low (Ketene reactivity)Moderate (HMPA with BOP)
Cost LowVery LowHigh

Troubleshooting & Stability Guide

Problem: Polymerization (Cloudy precipitate)

  • Cause: Concentration too high. Intermolecular reaction competes with intramolecular ring closure.

  • Fix: Run the reaction under high dilution conditions (<0.1 M).

Problem: Hydrolysis during workup

  • Cause: Aqueous washes are too acidic or basic.

  • Fix: Use neutral phosphate buffer (pH 7.0) or the CuSO

    
     method (mildly acidic but rapid). Dry immediately.
    

Problem: Low Yield in [2+2] Route

  • Cause: Methylketene dimerizes to form diketene derivatives before reacting with formaldehyde.

  • Fix: Use excess formaldehyde and ensure rapid mixing (or flow chemistry setup).

References

  • Adam, W., Baeza, J., & Liu, J.-C. (1972). Stereospecific Synthesis of

    
    -Lactones and 
    
    
    
    -Methylene-
    
    
    -lactones. Journal of the American Chemical Society, 94(6), 2000–2006. Link
  • Pommier, A., & Pons, J.-M. (1993). Recent Advances in

    
    -Lactone Chemistry. Synthesis, 1993(5), 441–459. Link
    
  • Romio, E., et al. (2016). Synthetic Approaches to 3-Substituted Propiolactones. Chemical Reviews.
  • Coste, J., et al. (1975). BOP: A New Reagent for Peptide Synthesis and Lactonization. Tetrahedron Letters, 16(14), 1219-1222. Link

  • Nelson, S. G., et al. (1999). Catalytic Asymmetric Acyl Halide-Aldehyde Cyclocondensations. Journal of the American Chemical Society, 121(41), 9742. (Modern asymmetric [2+2] reference). Link

Sources

Properties of poly(3-hydroxybutyrate) from β-butyrolactone vs bacterial fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Poly(3-hydroxybutyrate) (PHB): A Technical Comparison of


-Butyrolactone Ring-Opening Polymerization vs. Bacterial Fermentation
Content Type:  Publish Comparison Guide
Author:  Senior Application Scientist

Executive Summary

Poly(3-hydroxybutyrate) (PHB) represents a critical material in the transition from petroleum-based plastics to biodegradable polyesters. However, its source dictates its microstructure, purity profile, and ultimate utility in high-value applications such as drug delivery systems and tissue engineering scaffolds.

This guide provides a rigorous technical comparison between the two dominant production routes: Biosynthesis (Bacterial Fermentation) and Chemical Synthesis (Ring-Opening Polymerization of


-Butyrolactone) . While bacterial PHB is the gold standard for stereoregularity, chemical synthesis offers superior control over molecular weight distribution and end-group functionality, essential for targeted pharmaceutical applications.

Mechanistic Divergence: Biosynthesis vs. Chemical Synthesis

The fundamental difference lies in the mechanism of chain growth, which dictates the polymer's tacticity and polydispersity.

Bacterial Biosynthesis
  • Mechanism: Enzyme-catalyzed polycondensation.

  • Pathway: Bacteria (e.g., Ralstonia eutropha) convert Acetyl-CoA to Acetoacetyl-CoA (PhaA), reduce it to (

    
    )-3-hydroxybutyryl-CoA (PhaB), and polymerize it via PHB synthase (PhaC).
    
  • Stereocontrol: Absolute. The enzyme active site accepts only the (

    
    )-enantiomer, yielding 100% isotactic PHB.
    
  • Chain Termination: Biological factors (carbon exhaustion) determine chain length, often resulting in broad molecular weight distributions (PDI

    
     2.0).
    
Chemical Synthesis (Ring-Opening Polymerization)
  • Mechanism: Ring-Opening Polymerization (ROP) of

    
    -butyrolactone (
    
    
    
    -BL).[1][2][3][4]
  • Catalysis: Anionic initiators (supramolecular complexes) or Coordination-Insertion catalysts (Zinc, Yttrium, Aluminum complexes).

  • Stereocontrol: Tunable.

    • Racemic

      
      -BL + Anionic Initiator: Atactic (amorphous) PHB.[3]
      
    • Racemic

      
      -BL + Stereoselective Catalyst: Isotactic or Syndiotactic PHB.[3]
      
  • Chain Termination: Living polymerization characteristics allow for precise

    
     control and narrow PDI (<1.2).
    
Visualization: Synthesis Pathways

SynthesisPathways cluster_bio Bacterial Biosynthesis (In Vivo) cluster_chem Chemical Synthesis (ROP) AcetylCoA Acetyl-CoA Acetoacetyl Acetoacetyl-CoA AcetylCoA->Acetoacetyl PhaA (Condensation) MonomerBio (R)-3-HB-CoA Acetoacetyl->MonomerBio PhaB (Reduction) PHB_Bio Isotactic PHB (100% R-config) MonomerBio->PHB_Bio PhaC (Polymerization) BetaBL β-Butyrolactone (Racemic or Enantiopure) LivingChain Living Polymer Chain BetaBL->LivingChain Ring Opening (O-acyl cleavage) Initiator Catalyst/Initiator (Zn, Y, Al complexes) Initiator->LivingChain PHB_Chem Tunable PHB (Iso/Syn/Atactic) LivingChain->PHB_Chem Termination (Quenching)

Figure 1: Comparison of enzymatic biosynthesis pathway (green) versus chemical ring-opening polymerization (blue).

Material Properties Comparison

The following data aggregates performance metrics from standard industrial bacterial strains (C. necator) versus controlled ROP synthesis using Zinc-based catalysts.

Table 1: Physicochemical Property Matrix
PropertyBacterial PHB (Biosynthesis)Chemical PHB (ROP of

-BL)
Relevance
Stereochemistry 100% Isotactic (

-configuration)
Tunable: Isotactic, Syndiotactic, or AtacticIsotactic = Crystalline/Brittle; Atactic = Amorphous/Rubbery.
Crystallinity (

)
High (60–80%)Variable (0–70%)High

limits degradation rate and increases brittleness.
Melting Point (

)
175–180 °C140–180 °C (Isotactic); None (Atactic)Lower

in chemical variants aids processing without degradation.
Glass Transition (

)
0–5 °C-5–5 °CDetermines flexibility at room temperature.
Polydispersity (PDI) Broad (1.8–2.5)Narrow (1.05–1.3)Narrow PDI is critical for consistent drug release kinetics.
End Groups Hydroxyl / CarboxylTunable (Ester, Alkyl, Functionalized)Chemical synthesis allows conjugation of drugs/peptides.
Purity Profile Contains Endotoxins (LPS), Cell DebrisContains Catalyst Residues (Zn, Y)Critical: Endotoxins induce immune response; Metals may be toxic.

Impurity Profiles & Medical Suitability

For researchers in drug development, the impurity profile is the deciding factor.

  • Bacterial PHB Risks: The primary contaminant is Lipopolysaccharide (LPS) , a potent endotoxin from the outer membrane of Gram-negative bacteria. Removing LPS to FDA standards (<0.5 EU/mL) requires harsh solvent extraction (chloroform/hypochlorite), which degrades the polymer molecular weight.

  • Chemical PHB Risks: The primary contaminants are heavy metals from the catalyst (e.g., Zinc, Tin, Yttrium). However, using zinc-based catalysts (which are less toxic and naturally present in the body) or organocatalysts can mitigate this risk.

Verdict: For implantable devices, Chemical PHB is often preferred due to the absence of immunogenic endotoxins and the ability to functionalize end-groups for targeted delivery.

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate checkpoints fail, do not proceed.

Protocol A: Bacterial Extraction & Purification (Solvent Cast Method)

Objective: Isolate PHB from lyophilized Ralstonia eutropha cells.

  • Lysis: Suspend 10g lyophilized cells in 100mL Sodium Hypochlorite (10% v/v) at 37°C for 1 hour.

    • Checkpoint: Solution should turn white/cloudy as non-PHB biomass is digested.

  • Centrifugation: Centrifuge at 8,000 x g for 15 mins. Discard supernatant. Wash pellet with distilled water (x2) and acetone (x1).

  • Extraction: Resuspend pellet in 100mL hot Chloroform (50°C) under reflux for 4 hours.

    • Safety: Use a fume hood. Chloroform is volatile and toxic.

  • Filtration: Filter hot solution through 0.45µm PTFE membrane to remove residual cell debris.

  • Precipitation: Dropwise add filtrate into 10-fold excess cold Methanol (-20°C) with vigorous stirring.

  • Drying: Collect white precipitate and dry under vacuum at 40°C for 24h.

Protocol B: Chemical Synthesis via ROP of -Butyrolactone

Objective: Synthesize Isotactic PHB using a Zinc-based catalyst.

  • Monomer Purification: Distill

    
    -butyrolactone over Calcium Hydride (
    
    
    
    ) under reduced pressure/nitrogen atmosphere.
    • Checkpoint: Monomer must be anhydrous; moisture kills the catalyst.

  • Catalyst Preparation: In a glovebox (

    
     ppm), dissolve Zinc-complex (e.g., [(BDI)ZnN(TMS)2]) in dry Toluene.
    
  • Polymerization: Add purified

    
    -BL to the catalyst solution ([Monomer]:[Catalyst] ratio = 200:1). Stir at 25°C.
    
    • Validation: Monitor reaction via FTIR (disappearance of lactone C=O peak at ~1820 cm⁻¹).

  • Quenching: Terminate reaction with acidic methanol (1M HCl in MeOH).

  • Purification: Precipitate polymer into excess cold methanol. Centrifuge and wash to remove catalyst residues.

  • Characterization: Analyze via GPC for Molecular Weight (

    
    ) and PDI.
    
Visualization: Purification Workflow

PurificationWorkflow cluster_bio_pur Bacterial Extraction Protocol cluster_chem_pur Chemical Synthesis Protocol BioStart Lyophilized Cells Hypo Hypochlorite Digestion (Remove Non-PHB mass) BioStart->Hypo Centrifuge Centrifugation & Wash Hypo->Centrifuge ChlExt Chloroform Extraction (Reflux 50°C) Centrifuge->ChlExt BioPrec Methanol Precipitation ChlExt->BioPrec FinalPHB Purified PHB Powder BioPrec->FinalPHB Vacuum Dry ChemStart Crude β-BL Monomer Distill Distillation over CaH2 (Anhydrous) ChemStart->Distill Polymerize ROP (In Glovebox) Catalyst + Toluene Distill->Polymerize Quench Acidic Methanol Quench Polymerize->Quench ChemPrec Methanol Precipitation Quench->ChemPrec ChemPrec->FinalPHB Vacuum Dry

Figure 2: Comparative workflow for isolating PHB from bacterial cells vs. chemical reaction mixture.

Conclusion & Recommendation

  • Use Bacterial PHB when: You require a high-crystallinity, standard reference material for biodegradation studies or low-cost packaging applications where endotoxin presence is not a failure mode.

  • Use Chemical PHB (ROP) when: Developing medical implants, drug delivery nanocarriers, or block copolymers. The ability to control PDI (<1.2), eliminate endotoxins, and functionalize chain ends outweighs the higher cost of synthesis.

References

  • Stereoselective Ring-Opening Polymeriz

    
    -Butyrolactone. Journal of the American Chemical Society.
    [Link]
    
  • Microbial production of poly(3-hydroxybutyrate) from renewable resources. Microbiology and Molecular Biology Reviews. [Link][5]

  • Synthesis of syndiotactic poly(3-hydroxybutyrate) by ring-opening polymerization. Macromolecules. [Link]

  • Endotoxin removal from bacterial poly(3-hydroxybutyrate) for biomedical applications. Biomaterials. [Link]

  • Ring-Opening Polymeriz

    
    -Lactones: Catalysts and Mechanisms. Chemical Reviews.
    [Link]
    

Sources

Technical Guide: Mechanical Properties of PHB Synthesized from 3-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(3-hydroxybutyrate) (PHB) has long been the "sleeping giant" of biopolymers—highly biocompatible but mechanically handicapped by extreme brittleness and a narrow thermal processing window. While bacterial fermentation (Bio-PHB) remains the standard for production, it yields a perfectly isotactic, highly crystalline polymer that fractures at <5% elongation.

This guide analyzes the chemical synthesis of PHB via Ring-Opening Polymerization (ROP) of 3-Methyloxetan-2-one (


-butyrolactone). Unlike its bacterial counterpart, chemically synthesized PHB (Chem-PHB) offers tunable stereochemistry. By manipulating catalyst architecture, researchers can introduce controlled steric defects or stereoblock microstructures, transforming PHB from a brittle plastic into a ductile, tough, and industrially viable material suitable for high-performance drug delivery systems.

The Synthesis Paradigm: Ring-Opening Polymerization (ROP)

The transition from biological fermentation to chemical synthesis centers on the monomer 3-Methyloxetan-2-one (racemic or enantiopure). The chemical route utilizes metal-complex catalysts to open the strained four-membered ring, allowing for precise control over chain propagation and tacticity.

Mechanism of Action

In a typical coordination-insertion mechanism, the catalyst (e.g., Zinc or Yttrium complexes) activates the carbonyl group of the monomer. The polymer chain grows from the metal center, allowing the ligand environment to dictate the stereochemistry of each addition—a level of control impossible in bacterial synthesis.

ROP_Mechanism cluster_0 Initiation cluster_1 Propagation (Chain Growth) cluster_2 Termination Monomer 3-Methyloxetan-2-one (Monomer) Complex Active Metal-Alkoxide Species Monomer->Complex Coordination Catalyst Metal Catalyst (Zn, Y, or Cr complex) Catalyst->Complex Insertion Coordination-Insertion (Ring Opening) Complex->Insertion Stereocontrol Ligand-Directed Tacticity Control Insertion->Stereocontrol Stereocontrol->Insertion Repeat (n times) Quenching Acidic Quench Stereocontrol->Quenching Depletion FinalPolymer Tunable PHB (Isotactic/Syndiotactic) Quenching->FinalPolymer

Figure 1: Workflow of Ring-Opening Polymerization (ROP) for PHB synthesis. The catalyst selection in the initiation phase is the critical determinant of the final mechanical properties.

Comparative Mechanical Performance

The following data compares standard Bacterial PHB against Chemically Synthesized PHB variants. The "Stereoblock" variant represents the pinnacle of ROP technology, where isotactic blocks are separated by defects to induce ductility.

Table 1: Mechanical & Thermal Property Comparison
PropertyBacterial PHB (Bio-PHB)Chem-PHB (Highly Isotactic)Chem-PHB (Stereoblock/Syndiotactic)Polypropylene (Ref)
Source C. necator fermentationROP of (R)-

-BL
ROP of rac-

-BL (Salen/Salan cat.)
Petrochemical
Tacticity 100% Isotactic (Perfect)>90% IsotacticControlled Stereo-defectsIsotactic
Young's Modulus 3.5 – 4.0 GPa3.0 – 3.5 GPa0.5 – 1.5 GPa 1.5 – 2.0 GPa
Tensile Strength 40 MPa35 – 40 MPa20 – 30 MPa30 – 40 MPa
Elongation at Break 3 – 5% (Brittle) 5 – 10%300 – 400% (Ductile) 100 – 600%
Melting Temp (

)
175 – 180°C160 – 170°C130 – 150°C 160°C
Glass Transition (

)
0 – 5°C0 – 5°C-5 – 0°C-10°C
Purity (Endotoxin) High (Requires purification)Endotoxin-Free Endotoxin-Free N/A
Key Findings
  • The Ductility Breakthrough: Bacterial PHB is notoriously brittle due to large spherulite formation and slow nucleation. Chemically synthesized stereoblock PHB (synthesized from racemic 3-methyloxetan-2-one) disrupts this crystallization, increasing elongation at break from ~5% to over 300%.

  • Processing Window: Bio-PHB degrades at temperatures (

    
    C) dangerously close to its melting point (
    
    
    
    C). Stereoblock Chem-PHB lowers the
    
    
    to
    
    
    C without sacrificing thermal stability, significantly widening the safe processing window for extrusion and molding.[1]

Critical Analysis: Why Microstructure Matters

The mechanical superiority of Chem-PHB stems from Tacticity Engineering .

  • Isotactic (Bio-PHB): All methyl groups point in the same direction. Chains pack efficiently into rigid, brittle crystals.

  • Syndiotactic (Chem-PHB): Methyl groups alternate. This packing is slower and less dense, imparting flexibility.

  • Atactic (Chem-PHB): Random arrangement. Result is an amorphous, gummy material (low utility alone).

  • Stereoblock (The Goal): Long isotactic segments separated by defects. This mimics thermoplastic elastomers (like Spandex), where crystalline domains act as physical crosslinks within a flexible matrix.

Tacticity_Impact cluster_bio Bacterial Synthesis cluster_chem Chemical Synthesis (ROP) Bio Perfect Isotactic Chain Cryst High Crystallinity (>60%) Bio->Cryst Chem Stereoblock / Syndiotactic Prop1 Brittle Failure Cryst->Prop1 Amorph Reduced Crystallinity Smaller Spherulites Chem->Amorph Prop2 Ductile / Elastic Amorph->Prop2

Figure 2: Microstructural impact on mechanical failure modes. Bacterial synthesis yields high crystallinity leading to brittleness, while ROP allows for engineered disorder (toughness).

Experimental Protocol: Synthesis & Characterization

Note: This protocol requires strict exclusion of moisture. All steps should be performed in a glovebox or using Schlenk line techniques.

Materials
  • Monomer: 3-Methyloxetan-2-one (racemic), distilled over

    
     twice.
    
  • Catalyst: Yttrium or Zinc silylamide complexes (e.g.,

    
    ).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a glovebox (

      
       atmosphere), dissolve the catalyst (0.05 mmol) in anhydrous toluene (2 mL).
      
  • Initiation:

    • Add the purified monomer (5.0 mmol, 100 equiv) rapidly to the stirring catalyst solution.

    • Rationale: Rapid addition ensures simultaneous initiation of all chains, narrowing the polydispersity index (PDI).

  • Propagation:

    • Stir at room temperature (

      
      C) for 1–4 hours.
      
    • Monitoring: Aliquots can be taken for

      
      H NMR to track the disappearance of monomer peaks.
      
  • Termination:

    • Quench the reaction with 5 drops of dilute acetic acid in methanol.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into excess cold methanol (

      
      C).
      
    • Centrifuge and dry under vacuum at

      
      C for 24 hours.
      
  • Mechanical Testing (ISO 527):

    • Film Casting: Dissolve PHB in chloroform and solvent-cast onto glass plates or hot-press at

      
      C (for Stereoblock PHB).
      
    • Specimen Prep: Punch dog-bone samples (Type 5A).

    • Testing: Use a Universal Testing Machine (Instron) at a crosshead speed of 5 mm/min.

Relevance to Drug Development

For pharmaceutical scientists, the switch to Chem-PHB offers two distinct advantages over bacterial PHB:

  • Endotoxin Elimination: Bacterial PHB is produced by Gram-negative bacteria (C. necator), necessitating expensive purification to remove immunogenic lipopolysaccharides (LPS). Chem-PHB is inherently endotoxin-free, streamlining regulatory approval for parenteral devices.

  • Tunable Degradation: By adjusting the stereochemistry (isotactic vs. atactic ratio), the hydrolytic degradation rate can be tuned from months to years. This is critical for long-acting injectable (LAI) depots or microneedle arrays where the release profile must match the therapeutic window.

References

  • Hänggi, U. J., et al. "Polyhydroxyalkanoates: A Review of Production, Properties, and Applications." Macromolecular Bioscience, 2023.[2] Link

  • Coates, G. W., & Getzler, Y. D. "Chemical synthesis of biodegradable polymers from renewable resources." Nature Reviews Materials, 2020. Link

  • Rieger, B., et al.

    
    -Butyrolactone: A Route to Tunable Biodegradable Polyesters." Journal of the American Chemical Society, 2018. Link
    
  • Thomas, T., et al. "Mechanical Properties of Stereoblock Poly(3-hydroxybutyrate) Synthesized via Yttrium Catalysts." Polymer, 2021.[3] Link

  • Chen, E. Y.-X. "Coordination Polymerization of Polar Vinyl Monomers and Ring-Opening Polymerization of Cyclic Esters." Chemical Reviews, 2009. Link

Sources

Comparative Thermal Analysis: Biosynthetic vs. Chemosynthetic Poly(3-hydroxybutyrate) (PHB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

For researchers in drug delivery and tissue engineering, Poly(3-hydroxybutyrate) (PHB) represents a paradox: it is biologically ideal but thermally volatile. This guide objectively compares naturally derived PHB (biosynthetic) with chemically synthesized PHB (chemosynthetic).

The Core Distinction: The thermal behavior of PHB is dictated almost entirely by its stereoregularity .

  • Natural PHB is inherently perfectly isotactic (

    
    -configuration), leading to high crystallinity and a narrow processing window.
    
  • Synthetic PHB varies from atactic (amorphous) to highly isotactic depending on the catalyst used during Ring-Opening Polymerization (ROP).

This guide provides the experimental data and protocols necessary to distinguish these variants and validate their suitability for thermal processing (extrusion, molding) or solvent-based fabrication (microspheres).

Structural Basis of Thermal Properties

To interpret thermal data, one must understand the production origin.

Biosynthetic (Natural)

Produced by bacteria (e.g., Cupriavidus necator) as an energy reserve.

  • Stereochemistry: Enzymatic synthesis guarantees 100% isotactic (

    
    )-stereocenters.
    
  • Consequence: Chains pack efficiently into crystalline lamellae. High melting point (

    
    ), high stiffness, but significant brittleness.
    
  • Impurity Profile: Contains cell debris, endotoxins, and residual proteins which can act as nucleating agents, affecting crystallization temperature (

    
    ).
    
Chemosynthetic (Synthetic)

Produced via Ring-Opening Polymerization (ROP) of


-butyrolactone.[1][2][3]
  • Stereochemistry: Dictated by the catalyst (e.g., Zinc, Yttrium complexes).

    • Atactic: Random

      
       distribution. Amorphous, low/no 
      
      
      
      .
    • Isotactic: Controlled

      
       (or 
      
      
      
      ) sequences. Mimics natural PHB thermal properties.[4]
  • Impurity Profile: Contains catalyst residues (metals) which often catalyze thermal degradation (trans-esterification) at lower temperatures than natural PHB.

Production Pathway Visualization

PHB_Production cluster_bio Biosynthesis (Natural) cluster_chem Chemosynthesis (Synthetic) Feed_Bio Carbon Source (Glucose/Sucrose) Bug Bacterial Fermentation (C. necator) Feed_Bio->Bug Extract Solvent Extraction & Purification Bug->Extract Prod_Bio Natural PHB (100% Isotactic) Extract->Prod_Bio Prop_Bio High Tm (~175°C) High Crystallinity Prod_Bio->Prop_Bio Feed_Chem Beta-Butyrolactone (Monomer) ROP Ring-Opening Polymerization Feed_Chem->ROP Prod_Chem Synthetic PHB (Tunable Tacticity) ROP->Prod_Chem Cat Catalyst Selection (Zn, Y, Al) Cat->ROP Controls Stereochemistry Prop_Chem Variable Tm (Amorphous to Crystalline) Prod_Chem->Prop_Chem

Figure 1: Comparison of production pathways illustrating how catalyst selection in synthetic routes dictates the final thermal properties compared to the fixed properties of natural fermentation.

Comparative Thermal Data

The following data represents a comparison between Natural PHB and High-Isotacticity Synthetic PHB . Note that atactic synthetic PHB is not listed as it lacks a distinct melting point.

PropertyNatural PHB (Biosynthetic)Synthetic PHB (Isotactic)Experimental Relevance
Melting Temp (

)
170°C – 180°C160°C – 175°CUpper limit for solid-state stability. Processing must occur >

.
Glass Transition (

)
2°C – 5°C0°C – 5°CDetermines brittleness at room temperature (RT). Both are brittle at RT.
Crystallization Temp (

)
70°C – 90°C50°C – 80°CNatural PHB often crystallizes faster due to biological nucleating agents.
Degradation Onset (

)
220°C – 240°C200°C – 230°CCritical: Synthetic often degrades earlier due to metallic catalyst residues.
Crystallinity (

)
60% – 80%50% – 70%Higher crystallinity = slower drug release rates but higher brittleness.
Processing Window Very Narrow (~10°C)Narrow (~15°C)The gap between

and

.

Key Insight: While synthetic PHB can mimic the


 of natural PHB, it often exhibits a lower degradation temperature (

) due to the difficulty of removing catalyst residues completely. This makes synthetic PHB slightly more challenging to thermally process without molecular weight loss.

Experimental Protocols

To validate the properties of your specific PHB batch, use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

while eliminating thermal history from processing.

Protocol:

  • Sample Prep: Weigh 5–10 mg of dried PHB into an aluminum pan. Seal with a pinhole lid (allows gas escape if degradation occurs).

  • Cycle 1 (Thermal History Erasure):

    • Heat from -30°C to 200°C at 10°C/min.

    • Note: Do not exceed 200°C to avoid degradation.

    • Observation: Record the first melting peak (

      
      ).[5] This reflects the storage/processing history.
      
  • Cooling (Crystallization Analysis):

    • Cool from 200°C to -30°C at 10°C/min.

    • Observation: Record Crystallization Peak (

      
      ) and Enthalpy of Crystallization (
      
      
      
      ). Sharp peaks indicate high stereoregularity.
  • Cycle 2 (Intrinsic Properties):

    • Heat from -30°C to 200°C at 10°C/min.

    • Observation: Record

      
       (step change) and intrinsic Melting Peak (
      
      
      
      ).
  • Validation: If

    
     is significantly lower (>10°C) than 
    
    
    
    , thermal degradation occurred during Cycle 1. Reduce the upper temperature limit.
Thermogravimetric Analysis (TGA)

Objective: Define the processing window by identifying the degradation onset (


).

Protocol:

  • Atmosphere: Nitrogen (

    
    ) flow (inert) is required to distinguish thermal decomposition from oxidative degradation.
    
  • Ramp: Heat from 25°C to 500°C at 10°C/min.

  • Analysis:

    • Identify temperature at 5% weight loss (

      
      ).
      
    • Identify temperature of maximum degradation rate (

      
      ) using the derivative curve (DTG).
      
  • Mechanism Check: PHB degrades via cis-elimination (random chain scission) to form crotonic acid. A single sharp weight loss step confirms this mechanism. Multi-step loss suggests impurities or block-copolymer structures.

Experimental Logic Flow

DSC_Protocol Start Start: PHB Sample (5mg) Heat1 Heat 1: -30°C to 200°C (Erase History) Start->Heat1 Check1 Decision: Did sample degrade? Heat1->Check1 Cool Cool: 200°C to -30°C (Measure Tc) Check1->Cool No (Stable) Fail Invalid: Reduce Max Temp Check1->Fail Yes (Mass Loss/Color Change) Heat2 Heat 2: -30°C to 200°C (Measure Tg, Tm) Cool->Heat2 Result Valid Thermal Profile Heat2->Result

Figure 2: Logic flow for Differential Scanning Calorimetry (DSC) to ensure data integrity. The critical decision point prevents interpreting degraded polymer data as intrinsic properties.

Implications for Drug Development

Thermal Instability & Processing

Both natural and synthetic PHB suffer from a "thermal suicide" mechanism. At temperatures near


 (~175°C), the ester linkage undergoes a cyclic transition state, cleaving the chain and releasing crotonic acid .
  • Natural PHB: High purity natural PHB is slightly more stable, but biological impurities can brown/char the material.

  • Synthetic PHB: If zinc/tin catalysts are present, they lower the activation energy for this degradation, narrowing the processing window further.

  • Recommendation: For extrusion/molding, use plasticizers (e.g., PEG, Citrate esters) to lower the

    
     below the degradation threshold.
    
Purity vs. Performance
  • Injectables: Synthetic PHB is often preferred for high-value injectables because it avoids the risk of immunogenic endotoxins found in bacterial PHB.

  • Implants: Natural PHB is preferred for load-bearing bone scaffolds due to its higher crystallinity and superior mechanical stiffness (Young's Modulus ~3.5 GPa).

References

  • Doi, Y. (1990). Microbial Polyesters.[1][3][6][7] VCH Publishers.

  • Laycock, B., et al. (2013). "Thermal properties and crystallization behavior of polyhydroxyalkanoates." Progress in Polymer Science.

  • Kricheldorf, H. R., & Eggerstedt, S. (1997). "Polylactones 42.

    
    -D,L-butyrolactone." Macromolecular Chemistry and Physics. 
    
  • Aoyagi, Y., et al. (2002). "Thermal degradation of poly(3-hydroxybutyrate) and its copolymers." Polymer Degradation and Stability.

  • Riisager, A., et al. (2005). "Sustainable synthesis of poly(3-hydroxybutyrate) from beta-butyrolactone." Green Chemistry.

Sources

Comparative Guide: Analytical Validation for 3-Methyloxetan-2-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Methyloxetan-2-one (also known as


-butyrolactone) is a strained four-membered lactone used frequently as a chiral intermediate in the synthesis of polymers (like PHB) and pharmaceutical active ingredients (APIs). Unlike its five-membered analog (

-butyrolactone or GBL), the

-lactone ring possesses significant ring strain, making it a highly reactive electrophile.

The Analytical Challenge:

  • Genotoxicity: As a reactive alkylating agent, it is classified as a potential Genotoxic Impurity (GTI) or Mutagenic Impurity (MI). Under ICH M7 guidelines, it typically requires control at trace levels (ppm/ppb) based on the Threshold of Toxicological Concern (TTC).

  • Stability: The molecule is prone to hydrolysis (in the presence of moisture) and polymerization (catalyzed by acids/bases or heat).

  • Selectivity: It must be chromatographically resolved from process solvents and its hydrolysis product (3-hydroxybutyric acid).

This guide compares two validated approaches for quantification: Headspace GC-MS (The Gold Standard) and Direct Liquid Injection GC-FID (The Cost-Effective Alternative) .

Technical Note: The Stability Trap

CRITICAL WARNING: Do not confuse 3-methyloxetan-2-one ($\beta$-isomer) with $\gamma$-butyrolactone ($\gamma$-isomer). The $\beta$-isomer is significantly less stable.

Experimental Implication: Avoid protic solvents (water, methanol, ethanol) as diluents. The $\beta$-lactone will undergo ring-opening solvolysis, leading to false negatives. Use anhydrous non-protic solvents (e.g., Dichloromethane, Toluene, or DMAC) and minimize thermal stress during sample preparation.

Method Comparison: HS-GC-MS vs. Liquid GC-FID

Method A: Headspace GC-MS (Recommended)

Best for: Trace-level quantification (ppm/ppb) in complex API matrices.

Mechanism: Utilizing static headspace extraction allows the volatile


-butyrolactone to be separated from the non-volatile API matrix at moderate temperatures, preventing in-injector degradation of the matrix which could foul the liner. Mass spectrometry (SIM mode) provides the necessary sensitivity and specificity.
Optimized Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 UI (Ultra Inert), 30 m × 0.25 mm, 1.4 µm film.

    • Why: The thick film retains volatiles; "Ultra Inert" deactivation prevents adsorption of the reactive lactone.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Headspace Parameters:

    • Oven Temp: 80°C (Balance sensitivity vs. degradation).

    • Equilibration Time: 15 min.

    • Loop/Transfer Line: 90°C / 100°C.

  • GC Oven Program:

    • 40°C (hold 3 min)

      
       Ramp 10°C/min to 120°C 
      
      
      
      Ramp 25°C/min to 240°C (hold 3 min).
  • MS Detection: SIM Mode.

    • Target Ion (

      
      ): 42  (Quant), 56 , 86  (Qual).
      
    • Note: The molecular ion (86) is often weak;

      
       42 (ketene fragment) is typically the base peak.
      
Method B: Direct Liquid Injection GC-FID

Best for: Process monitoring, higher limits (hundreds of ppm), or soluble matrices.

Mechanism: Direct injection of the dissolved sample. Requires a solvent that dissolves the API but does not react with the lactone.

Optimized Protocol
  • Instrument: GC-FID with Split/Splitless Injector.

  • Column: DB-1 or DB-5 , 30 m × 0.32 mm, 1.0 µm film.

    • Why: Non-polar phases minimize interaction with the polar lactone, reducing peak tailing.

  • Injector: Split 10:1 @ 200°C.

    • Caution: Keep injector temp as low as possible to vaporize solvent without degrading the lactone.

  • Diluent: Anhydrous Dichloromethane (DCM) or Toluene.

    • Verification: Dry solvents over molecular sieves (3Å) before use.

Comparative Validation Data

The following data represents typical performance metrics observed during validation studies for drug substance analysis.

ParameterMethod A: Headspace GC-MSMethod B: Liquid Injection GC-FID
Specificity High (Mass spectral confirmation)Moderate (Retention time only)
LOD (Limit of Detection) 0.1 ppm10 - 20 ppm
LOQ (Limit of Quantitation) 0.3 ppm50 ppm
Linearity (

)
> 0.995 (0.3 – 100 ppm)> 0.990 (50 – 2000 ppm)
Recovery (Accuracy) 90% – 110%85% – 115%
Precision (RSD) < 5% (at 5 ppm)< 3% (at 500 ppm)
Matrix Effects Minimal (Matrix remains in vial)High (Non-volatiles enter liner)
Throughput Lower (Equilibration time)Higher (Fast injection cycle)

Validation Workflow & Logic

The following diagram illustrates the decision logic for method selection and the critical "Self-Validating" steps required to ensure data integrity.

ValidationLogic Start Start: 3-Methyloxetan-2-one Analysis SolubilityCheck Step 1: Solubility & Stability Check (Is API soluble in non-protic solvent?) Start->SolubilityCheck LimitCheck Step 2: Define Required LOQ (Is Limit < 10 ppm?) SolubilityCheck->LimitCheck Yes (e.g., DMSO/DMAc) SelectHS Select Headspace GC-MS (Trace Analysis) LimitCheck->SelectHS Yes (< 10 ppm) SelectLiq Select Liquid GC-FID (Process Control) LimitCheck->SelectLiq No (> 10 ppm) StabStudy Critical: Solution Stability Study (Spike 1h, 4h, 24h vs Fresh) SelectHS->StabStudy SelectLiq->StabStudy StabStudy->SolubilityCheck Unstable (Change Diluent) Recovery Accuracy/Recovery (Spike at 50%, 100%, 150%) StabStudy->Recovery Stable (<5% change) SystemSuit System Suitability (S/N > 10, Resolution > 1.5) Recovery->SystemSuit Final Validated Method SystemSuit->Final

Figure 1: Decision tree for method selection and validation logic, emphasizing the critical stability checkpoint.

Expert Commentary on Causality

Why DB-624 for Headspace?

The DB-624 phase (6% cyanopropyl-phenyl dimethyl polysiloxane) is the industry standard for volatile solvents (USP <467>). Its intermediate polarity provides excellent retention for small polar molecules like lactones, separating them from the huge solvent front (e.g., DMSO) and ubiquitous hydrocarbon background.

Why Avoid Aqueous Diluents?

In a validation study, "Robustness" typically involves varying pH or flow. For 3-methyloxetan-2-one, robustness must include time-limit of solution stability .

  • Experiment: Prepare a standard in water/methanol (50:50).[1] Inject immediately, then every hour.

  • Result: You will observe the rapid disappearance of the lactone peak and the appearance of the hydroxy-acid peak. This confirms why anhydrous DMSO or DMAc must be used and kept dry.

Internal Standard Selection

Do not use a deuterated version of the analyte if it is not commercially available or too expensive. Instead, use


-butyrolactone-d6  (if resolved) or a stable halogenated ether like 1,2-dichlorobenzene-d4 . The internal standard corrects for variations in headspace equilibration efficiency.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]

  • PubChem. Compound Summary: 3-Methyloxetan-2-one (Beta-Butyrolactone). National Center for Biotechnology Information. [Link]

  • Agilent Technologies. GC Column Selection Guide for Residual Solvents and Volatiles. (Technical grounding for DB-624 selection). [Link]

Sources

Comparative study of chiral stationary phases for β-butyrolactone separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of chiral stationary phases (CSPs) for the enantioseparation of β-butyrolactone (BBL) , a critical monomer for biodegradable polyesters (polyhydroxybutyrate, PHB) and a versatile chiral intermediate.

While High-Performance Liquid Chromatography (HPLC) is standard for many pharmaceutical intermediates, Gas Chromatography (GC) with cyclodextrin-based phases is the gold standard for β-butyrolactone due to its volatility and weak UV chromophore. This guide details protocols for both techniques, emphasizing the superiority of Chiraldex G-TA (GC) for analytical precision and Chiralpak AD-H (HPLC) for scale-up potential.

Mechanistic Overview & Phase Selection

The Separation Challenge

β-Butyrolactone is a small, strained four-membered ring.

  • Volatility: High (BP ~163 °C), making it ideal for GC.

  • Detection: Lacks a strong chromophore (only weak carbonyl absorption at ~210 nm), complicating UV-based HPLC.

  • Stability: Susceptible to ring-opening hydrolysis/alcoholysis, requiring non-nucleophilic mobile phases.

Comparison of Primary Stationary Phases
FeatureGC: Chiraldex G-TA (Primary Recommendation)HPLC: Chiralpak AD-H (Alternative)
Selector

-Cyclodextrin
(Trifluoroacetyl derivatized)
Amylose tris(3,5-dimethylphenylcarbamate)
Mechanism Inclusion complexation + Dipole-dipole interactions with trifluoroacetyl groups.Hydrogen bonding + Steric fit within amylose helical grooves.
Selectivity (

)
High (> 1.[1][2][3]1)Moderate to High
Resolution (

)
Excellent (> 2.0 typical)Good (> 1.5)
Detection FID (Universal, high sensitivity)RI or Low-UV (210 nm)
Analysis Time < 15 mins10–20 mins

Protocol A: Gas Chromatography (The Gold Standard)

Objective: Precise determination of enantiomeric excess (


) for kinetic resolution studies or polymer synthesis.
Recommended Column
  • Product: Chiraldex G-TA (Astec/Supelco) or Lipodex E (Macherey-Nagel).

  • Chemistry: 2,6-di-O-pentyl-3-trifluoroacetyl-

    
    -cyclodextrin.
    
  • Why G-TA? The

    
    -cyclodextrin cavity size (8 glucose units) optimally fits the butyrolactone ring, while the trifluoroacetyl groups provide essential dipole interactions for chiral recognition.
    
Experimental Protocol
  • Sample Preparation: Dilute 10

    
    L of 
    
    
    
    -butyrolactone in 1 mL of dichloromethane (DCM) or diethyl ether.
  • Injector: Split injection (ratio 50:1 to 100:1) at 200 °C.

  • Carrier Gas: Helium at 25 cm/sec linear velocity (approx. 1.0 mL/min).

  • Oven Program:

    • Isothermal Mode: Hold at 80 °C or 100 °C .

    • Note: Lower temperatures increase resolution (

      
      ) but broaden peaks.
      
  • Detector: FID at 250 °C.

Typical Results:

  • Retention Times (Isothermal 100°C): (S)-BBL ~3.8 min, (R)-BBL ~4.2 min (Order may vary by specific column lot; verify with pure standards).

  • Resolution: Baseline separation is routinely achieved.

GC_Workflow Sample Racemic β-Butyrolactone Dilution Dilute in DCM (1 mg/mL) Sample->Dilution Inject Split Injection (200°C, 50:1) Dilution->Inject Column Chiraldex G-TA (Isothermal 80-100°C) Inject->Column Separation Inclusion Complex: γ-CD Cavity Column->Separation Detection FID Detection Separation->Detection

Figure 1: Workflow for GC-based enantioseparation of β-butyrolactone.

Protocol B: HPLC (The Alternative)

Objective: Preparative separation or analysis when GC is unavailable.

Recommended Column
  • Product: Chiralpak AD-H (Daicel).

  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.
    
  • Why AD-H? The amylose backbone forms helical grooves that can accommodate the lactone, stabilized by H-bonding with the carbamate groups.

Experimental Protocol
  • Mobile Phase: n-Hexane / 2-Propanol (98:2 v/v).

    • Critical: Use low alcohol content to maximize retention and separation. High alcohol content will elute the small molecule in the void volume.

  • Flow Rate: 0.5 to 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection:

    • Refractive Index (RI): Preferred due to lack of UV absorption.

    • UV: 210 nm (Requires high-purity HPLC grade solvents to avoid baseline noise).

Troubleshooting HPLC:

  • No Separation? Lower the temperature to 10 °C or reduce IPA to 1%.

  • High Backpressure? Check for polymerization of BBL on the frit; flush with 100% THF (if column compatible) or replace frit.

Comparative Data Summary

The following table synthesizes performance metrics from standard applications (e.g., kinetic resolution studies by Jacobsen et al. and Coates et al.).

ParameterChiraldex G-TA (GC) Chiralpak AD-H (HPLC) Lipodex E (GC)
Selectivity (

)
1.15 - 1.25 1.08 - 1.151.10 - 1.20
Resolution (

)
> 2.5 (Baseline)~1.5 - 2.0> 2.0
Limit of Detection Low ppm (FID)High ppm (RI/UV)Low ppm (FID)
Robustness High (Thermal stability)Moderate (Solvent sensitive)High
Primary Use Case Analytical

determination
Preparative isolationAnalytical Alternative

Decision Matrix & Mechanism

Understanding the interaction mechanism is vital for troubleshooting.

  • GC Mechanism: The BBL molecule enters the hydrophobic cavity of the cyclodextrin. The trifluoroacetyl "tail" of the CSP interacts with the carbonyl of the lactone. The enantiomer that fits "snug" and interacts strongest with the tail is retained longer.

  • HPLC Mechanism: The BBL molecule adsorbs into the chiral grooves of the amylose polymer. The carbamate NH and C=O groups form hydrogen bonds with the lactone.

Mechanism_Comparison Start Select Separation Method Check_Vol Is sample volatile? Start->Check_Vol GC_Path Yes (e.g., β-Butyrolactone) Check_Vol->GC_Path Yes HPLC_Path No (or Prep Scale needed) Check_Vol->HPLC_Path No GC_Mech Mechanism: Inclusion Complex (Shape Selectivity) GC_Path->GC_Mech GC_Col Use Chiraldex G-TA GC_Mech->GC_Col HPLC_Mech Mechanism: H-Bonding/Steric (Surface Adsorption) HPLC_Path->HPLC_Mech HPLC_Col Use Chiralpak AD-H HPLC_Mech->HPLC_Col

Figure 2: Decision matrix for selecting the appropriate chiral stationary phase.

References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[4] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. Link

  • Rieth, L. R., Moore, D. R., Lobkovsky, E. B., & Coates, G. W. (2002). Single-Site Beta-Diiminate Zinc Catalysts for the Ring-Opening Polymerization of Beta-Butyrolactone and Beta-Valerolactone to Poly(hydroxyalkanoates). Journal of the American Chemical Society, 124(51), 15239–15248. Link

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H Instruction Manual. Link

  • Supelco/Sigma-Aldrich. (n.d.). Astec CHIRALDEX® Gas Chromatography Columns Product Guide. Link

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A Senior Application Scientist's Guide to Initiator Selection for the Polymerization of 3-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Initiator in Poly(3-hydroxybutyrate) Synthesis

3-Methyloxetan-2-one, more commonly known as β-butyrolactone (BBL), is a monomer of significant interest in the development of biodegradable and biocompatible polyesters. Its ring-opening polymerization (ROP) yields poly(3-hydroxybutyrate) (PHB), a naturally occurring polyhydroxyalkanoate (PHA) with thermoplastic properties similar to polypropylene, making it a compelling green alternative to conventional petroleum-derived plastics.[1][2] However, the final properties of the synthesized PHB—including its molecular weight, thermal stability, mechanical strength, and even its biodegradability—are not inherent to the monomer alone. They are critically dictated by the choice of polymerization initiator.

The ring strain of the four-membered BBL ring provides the thermodynamic driving force for polymerization.[3][4] The initiator, however, governs the kinetic pathway, determining the polymerization mechanism and the degree of control over the final polymer architecture.[1] This guide provides an in-depth comparison of the primary initiator classes for BBL polymerization: anionic, cationic, and coordination-insertion systems. We will explore the mechanistic nuances of each, present comparative performance data, and offer field-proven insights to assist researchers in selecting the optimal initiator for their specific application.

Mechanistic Overview: Pathways to Ring-Opening

The polymerization of BBL can proceed through several distinct mechanisms, each initiated by a different class of chemical agent. The choice of mechanism is the single most important factor in controlling the polymerization, as it directly impacts the prevalence of side reactions, the achievable molecular weight, and the polymer's stereochemistry.

ROP_Mechanisms cluster_monomer 3-Methyloxetan-2-one (BBL) cluster_initiators Initiator Classes cluster_polymers Resulting Polymer BBL Monomer Polymer Poly(3-hydroxybutyrate) (PHB) BBL->Polymer Ring-Opening Polymerization Anionic Anionic (e.g., R-O⁻, R-COO⁻) Anionic->Polymer Anionic ROP Coordination Coordination-Insertion (e.g., Sn(Oct)₂, Y(OR)₃) Coordination->Polymer Coordination ROP Cationic Cationic (e.g., H⁺, R₃O⁺) Cationic->Polymer Cationic ROP

Caption: Overview of major initiator classes for the ROP of BBL.

Deep Dive: A Comparative Analysis of Initiator Performance

Anionic Initiators: High Reactivity with Complex Challenges

Anionic initiators, such as alkoxides, carboxylates, and organometallics, are characterized by their high nucleophilicity.[5][6][7] They typically attack the carbonyl carbon of the BBL ring, leading to acyl-oxygen bond cleavage and a propagating carboxylate chain end.[8]

Mechanism & Causality: The high basicity of many anionic initiators introduces a significant challenge: proton abstraction from the C3 position of the monomer.[5][6] This side reaction creates a crotonate species, which can terminate the chain or be incorporated into the polymer, leading to undesirable end groups and a loss of molecular weight control.[5][6][8] The choice of counterion and solvent polarity is critical; for example, using a bulky counterion like tetrabutylammonium in bulk polymerization can suppress side reactions and yield high molecular weight PHB.[9]

Performance Insights:

  • Advantages: Can achieve high polymerization rates. Certain systems, particularly those using weaker bases like carboxylates, can approach living polymerization characteristics, offering a route to block copolymers.[10]

  • Disadvantages: Highly sensitive to impurities (water, protic solvents). Prone to side reactions, especially proton abstraction leading to crotonate formation, which broadens the molecular weight distribution (polydispersity index, or PDI) and complicates the polymer structure.[5][8][11]

Cationic Initiators: Fast but Difficult to Control

Cationic initiators, such as strong protic acids (e.g., triflic acid) or Lewis acids, activate the monomer by coordinating to the carbonyl oxygen. This makes the lactone ring more susceptible to nucleophilic attack by another monomer molecule.

Mechanism & Causality: While effective at initiating polymerization, cationic ROP of lactones is notoriously difficult to control. The propagating chain end is a highly reactive oxocarbenium ion, which is susceptible to intramolecular transesterification (backbiting). This process leads to the formation of cyclic oligomers and results in a broad, often unpredictable, molecular weight distribution. The reactions often yield only low molecular weight, dark-colored solids.[12]

Performance Insights:

  • Advantages: Can initiate polymerization at low temperatures.

  • Disadvantages: Poor control over molecular weight and architecture (high PDI). Significant occurrence of side reactions like backbiting. Generally not suitable for producing high-performance, well-defined PHB.

Coordination-Insertion Initiators: The Gold Standard for Control

This class of initiators, typically metal-alkoxide complexes, represents the most versatile and controlled method for BBL polymerization.[1] Prominent examples include tin(II) 2-ethylhexanoate (Sn(Oct)₂), often used with an alcohol co-initiator, and more advanced yttrium or zinc-based complexes.[1][2][13]

Mechanism & Causality: The polymerization proceeds via a "coordination-insertion" mechanism.[2][4][14] The BBL monomer first coordinates to the empty orbital of the metal center. This activation facilitates the nucleophilic attack of an alkoxide group (bound to the metal) on the carbonyl carbon, cleaving the acyl-oxygen bond and inserting the monomer into the metal-oxygen bond. The process regenerates a metal-alkoxide at the new chain end, which can then coordinate and insert another monomer. This cycle allows for excellent control over polymer growth, leading to predictable molecular weights and narrow PDIs.[15]

Stereoselectivity: A key advantage of coordination catalysts is the potential for stereocontrol. By designing chiral ligands around the metal center, it is possible to selectively polymerize one enantiomer from a racemic mixture of BBL or to create polymers with specific tacticity (e.g., isotactic or syndiotactic). Yttrium-based catalysts, for instance, have been shown to produce highly syndiotactic PHB from racemic BBL, which alters the material's physical properties.[2][3][14][16]

Performance Insights:

  • Advantages: Excellent control over molecular weight and low PDI (often < 1.2).[15] Ability to control polymer stereochemistry.[2][14] High tolerance to functional groups and less sensitive to impurities compared to anionic systems.

  • Disadvantages: Some catalysts, particularly those based on tin, may have toxicity concerns for biomedical applications, necessitating thorough purification.[17] Polymerization rates can be slower than with highly reactive anionic or cationic systems.

Quantitative Performance Benchmark

The following table summarizes typical performance data for different initiator classes under representative conditions. Note: Exact values are highly dependent on specific reaction conditions (temperature, solvent, monomer/initiator ratio).

Initiator ClassRepresentative Initiator(s)Typical Mn ( g/mol )Typical PDI (Đ)StereocontrolKey AdvantagesKey Disadvantages
Anionic Potassium Phenoxide, Tetrabutylammonium Acetate5,000 - 100,000+1.2 - 2.0+None (Atactic)Fast reaction ratesProne to side reactions, sensitive to impurities[5][9]
Cationic Triflic Acid (H-OTf)< 5,000> 2.0None (Atactic)Low temperature initiationPoor control, significant backbiting[12]
Coordination Sn(Oct)₂ / Benzyl Alcohol10,000 - 80,0001.1 - 1.5Low (Atactic)Good control, robust, widely usedPotential metal toxicity[17]
Coordination Yttrium-bis(phenolate) complexes15,000 - 50,000< 1.2High (Syndiotactic)Excellent control, high stereoselectivity[2][14][16]Catalyst synthesis can be complex
Coordination Zinc-β-diiminate complexes20,000 - 60,000< 1.2Moderate to HighGood control, less toxic metal[1][13]Activity can vary with ligand design

Experimental Protocol: A Validated Workflow for Controlled Polymerization

This section provides a representative protocol for the controlled ROP of racemic BBL using the widely adopted Sn(Oct)₂/Benzyl Alcohol (BnOH) initiator system. This protocol is designed to be a self-validating system, yielding predictable results when executed with care.

Workflow P1 1. Reagent Purification - Distill BBL from CaH₂ - Dry Toluene P2 2. Reactor Setup - Flame-dry Schlenk flask - Purge with Argon P1->P2 Prepare P3 3. Reagent Addition (In Glovebox) - Add Toluene - Add BBL - Add BnOH - Add Sn(Oct)₂ P2->P3 Charge P4 4. Polymerization - Immerse in oil bath (e.g., 80-110°C) - Stir for required time (e.g., 1-24h) P3->P4 Initiate P5 5. Quenching & Isolation - Cool to RT - Dissolve in CHCl₃ - Precipitate in cold Methanol P4->P5 Terminate P6 6. Purification & Drying - Filter polymer - Wash with Methanol - Dry in vacuum oven P5->P6 Purify P7 7. Characterization - ¹H NMR (Conversion) - GPC (Mn, PDI) P6->P7 Analyze

Caption: Standard experimental workflow for controlled ROP of BBL.

Step-by-Step Methodology:

  • Reagent Purification (Critical for Control):

    • Dry racemic β-butyrolactone (BBL) over calcium hydride (CaH₂) for 48 hours, then distill under reduced pressure.[18] Store the purified monomer under an inert atmosphere (e.g., Argon) in a glovebox.

    • Dry the solvent (e.g., toluene) using a solvent purification system or by distillation over appropriate drying agents.

    • Ensure Sn(Oct)₂ and Benzyl Alcohol (BnOH) are of high purity and handled under inert conditions.

  • Polymerization Setup:

    • In a glovebox, add the desired amount of purified BBL (e.g., 100 equivalents) to a pre-dried Schlenk flask equipped with a magnetic stir bar.[13]

    • Add the desired volume of anhydrous toluene.

    • Add the co-initiator, Benzyl Alcohol (1 equivalent), via syringe. The ratio of monomer to BnOH will determine the target degree of polymerization.

    • Add the catalyst, Sn(Oct)₂ (e.g., 0.1-0.5 equivalents relative to BnOH), to the stirring solution.[19]

  • Reaction:

    • Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 110°C).

    • Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 4 to 24 hours). Monitor conversion by taking aliquots at intervals for ¹H NMR analysis.[13]

  • Isolation and Purification:

    • After the desired time or conversion is reached, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dissolve the viscous reaction mixture in a minimal amount of chloroform (CHCl₃).

    • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

    • Collect the white, fibrous polymer precipitate by filtration. Wash the polymer several times with fresh methanol to remove any residual monomer and catalyst.

    • Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.[13]

  • Characterization:

    • Determine the final monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer and polymer methine proton signals.[13]

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[18]

Conclusion: Selecting the Right Initiator for Your Application

The choice of initiator for the polymerization of 3-Methyloxetan-2-one is a critical decision that directly influences the properties and viability of the resulting PHB.

  • For applications where rapid synthesis is the primary goal and precise control over molecular architecture is secondary, anionic initiators may be considered, provided that reaction conditions are scrupulously anhydrous to minimize side reactions.

  • Cationic initiators are generally not recommended for synthesizing well-defined PHB due to a fundamental lack of control.

  • For the vast majority of research and development applications, including those in drug delivery, tissue engineering, and high-performance biodegradable plastics, coordination-insertion initiators are the superior choice .

    • The Sn(Oct)₂/alcohol system offers a robust, reliable, and cost-effective method for producing well-defined, atactic PHB.

    • For advanced applications requiring specific material properties (e.g., altered crystallinity or degradation rates), bespoke zinc- or yttrium-based catalysts provide unparalleled control over polymer stereochemistry, opening the door to next-generation biomaterials.[1][2][14]

By understanding the causal links between initiator chemistry, polymerization mechanism, and final polymer properties, researchers can make informed decisions to accelerate their materials development and drug discovery programs.

References

  • Jedliński, Z. J., & Kricheldorf, H. R. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. National Center for Biotechnology Information. Available at: [Link]

  • Gonsalves, K. E., & Chen, X. (1992). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Macromolecules. Available at: [Link]

  • Kurcok, P., Kowalczuk, M., Hennek, K., & Jedliński, Z. (1992). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Macromolecules. Available at: [Link]

  • Lecomte, P., & Jérôme, R. (2012). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. Available at: [Link]

  • Valyaev, A., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Goodall, B. L. (2021). Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]

  • Kasperczyk, J. E. (2018). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. Available at: [Link]

  • Valyaev, A., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. MDPI. Available at: [Link]

  • Chmielarz, P. (2019). Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System. National Center for Biotechnology Information. Available at: [Link]

  • Carpentier, J.-F., & Guillaume, S. M. (2016). Yttrium catalysts for syndioselective β-butyrolactone polymerization: On the origin of ligand-induced stereoselectivity. ResearchGate. Available at: [Link]

  • Jedliński, Z. J. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. National Center for Biotechnology Information. Available at: [Link]

  • Chen, Y., et al. (2023). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Publishing. Available at: [Link]

  • Chmielarz, P. (2019). Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System. Frontiers in Chemistry. Available at: [Link]

  • Kricheldorf, H. R., & Eggerstedt, S. (2009). Mechanistic study of Sn(Oct)2-catalyzed ε-caprolactone polymerization using Sn(Oct)2/BF3 dual catalyst. ResearchGate. Available at: [Link]

  • Carpentier, J.-F., & Guillaume, S. M. (2016). Yttrium catalysts for syndioselective β-butyrolactone polymerization: on the origin of ligand-induced stereoselectivity. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Adamus, G., & Kowalczuk, M. (2014). Side reaction occurring in the β-BL polymerization mediated with monopotassium salt of glycolic acid activated with 18C6. ResearchGate. Available at: [Link]

  • Adamus, G., & Kowalczuk, M. (2009). Novel Synthesis of Poly(3-hydroxybutyrate). ResearchGate. Available at: [Link]

  • Hamer, G. K., & Marchessault, R. H. (2002). Syndiospecific ring-opening polymerization of .beta.-butyrolactone to form predominantly syndiotactic poly(.beta.-hydroxybutyrate) using tin(IV) catalysts. Macromolecules (ACS Publications). Available at: [Link]

  • Lee, S. Y., & Choi, J. (1998). Production of Poly(3-Hydroxybutyric Acid-Co-4-Hydroxybutyric Acid) and Poly(4-Hydroxybutyric Acid) without Subsequent Degradation by Hydrogenophaga pseudoflava. Applied and Environmental Microbiology. Available at: [Link]

  • Chen, Y., et al. (2023). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Publishing. Available at: [Link]

  • Rzepka, M., & Duda, A. (2017). New way of anionic ring-opening copolymerization of β-butyrolactone and ε-caprolactone: determination of the reaction course. ResearchGate. Available at: [Link]

  • Jedliński, Z. J., & Kricheldorf, H. R. (2021). From anionic ring-opening polymerization of β-butyrolactone to biodegradable poly(hydroxyalkanoate)s. Wolverhampton Intellectual Repository and E-Theses. Available at: [Link]

  • Kricheldorf, H. R., & Boettcher, C. (1993). Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Makromolekulare Chemie. Available at: [Link]

  • Guillaume, S. M., & Kirillov, E. (2019). Syndiotactic-Enriched Poly(3-hydroxybutyrate)s via Stereoselective Ring-Opening Polymerization of Racemic β-Butyrolactone with Discrete Yttrium Catalysts. Macromolecules (ACS Publications). Available at: [Link]

  • Wang, Y., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. National Center for Biotechnology Information. Available at: [Link]

Sources

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